(1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(1-methylimidazol-2-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)6(11)7-9-4-5-10(7)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHSIGMMKGIGDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=NC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400095 | |
| Record name | (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62366-58-9 | |
| Record name | (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester, a key building block in medicinal chemistry and drug development. This document outlines a plausible and chemically sound synthesis pathway, supported by detailed experimental protocols derived from analogous reactions, quantitative data, and a visual representation of the synthetic route.
Introduction
This compound, with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol , is a functionalized imidazole derivative.[1] The presence of the α-keto ester functionality at the 2-position of the 1-methylimidazole ring makes it a versatile intermediate for the synthesis of a variety of more complex heterocyclic compounds with potential biological activity.
Proposed Synthesis Pathway
The most direct and plausible method for the synthesis of this compound is the acylation of 1-methylimidazole with ethyl oxalyl chloride (also known as ethyl chlorooxoacetate). This reaction is a nucleophilic acyl substitution where the nucleophilic nitrogen of 1-methylimidazole attacks the electrophilic carbonyl carbon of the acid chloride.
The proposed reaction mechanism involves the formation of an N-acylimidazolium intermediate, which then likely undergoes a rearrangement or subsequent reaction steps to yield the final C-acylated product at the C2 position. The C2 position of the imidazole ring is known to be susceptible to electrophilic attack, especially after initial N-acylation which can activate the ring.
Experimental Protocol
Reaction Scheme:
Materials:
-
1-Methylimidazole (freshly distilled)
-
Ethyl oxalyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1-methylimidazole (1.0 equivalent) and anhydrous dichloromethane (DCM, approximately 10 mL per mmol of 1-methylimidazole).
-
Addition of Base: Triethylamine (1.1 equivalents) is added to the stirred solution. The mixture is cooled to 0 °C in an ice bath.
-
Addition of Acylating Agent: Ethyl oxalyl chloride (1.05 equivalents) is dissolved in anhydrous DCM (approximately 5 mL per mmol) and added dropwise to the cooled reaction mixture via the dropping funnel over a period of 30 minutes. The reaction temperature should be maintained at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction, the mixture is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Quantitative Data
Due to the absence of a dedicated publication on this specific synthesis, the following table presents expected and representative data based on similar acylation reactions of imidazoles.
| Parameter | Expected Value | Notes |
| Yield | 60-80% | Yields for acylation of N-alkylimidazoles can vary depending on the specific substrate and reaction conditions. |
| Physical State | White to off-white solid | |
| Molecular Formula | C8H10N2O3 | [1] |
| Molecular Weight | 182.18 g/mol | [1] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.15 (d, J=1.6 Hz, 1H), 6.90 (d, J=1.6 Hz, 1H), 4.40 (q, J=7.2 Hz, 2H), 3.95 (s, 3H), 1.40 (t, J=7.2 Hz, 3H). | Predicted chemical shifts. Actual values may vary. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 178.0, 162.0, 145.0, 128.0, 125.0, 63.0, 35.0, 14.0. | Predicted chemical shifts. Actual values may vary. |
| IR (KBr, cm⁻¹) | ~1730 (C=O, ester), ~1680 (C=O, ketone), ~1540 (C=N) | Characteristic stretching frequencies for the functional groups. |
| Mass Spectrometry (ESI+) | m/z: 183.07 [M+H]⁺ |
Visualization of the Synthesis Pathway
The following diagram illustrates the proposed synthesis pathway for this compound.
Caption: Proposed synthesis of this compound.
Safety Considerations
-
Ethyl oxalyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1-Methylimidazole is a flammable liquid and an irritant. Handle with care in a well-ventilated area.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Conclusion
This technical guide provides a detailed and practical pathway for the synthesis of this compound. The proposed acylation reaction of 1-methylimidazole with ethyl oxalyl chloride is a robust and efficient method for accessing this valuable synthetic intermediate. The provided experimental protocol, based on established chemical principles, offers a solid foundation for researchers to successfully synthesize this compound in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.
References
An In-depth Technical Guide to the Synthesis of Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is predicated on the acylation of 1-methylimidazole, a common and effective method for the functionalization of the imidazole ring. This document outlines the probable reaction pathway, provides a detailed experimental protocol based on analogous chemical transformations, and presents relevant data in a structured format.
Proposed Synthetic Pathway
The synthesis of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate can be achieved via the nucleophilic acyl substitution of 1-methylimidazole with ethyl oxalyl chloride. This reaction is analogous to the well-established acylation of imidazoles. The lone pair of electrons on the N-1 nitrogen of 1-methylimidazole attacks the electrophilic carbonyl carbon of ethyl oxalyl chloride, leading to the formation of an acylimidazolium intermediate. Subsequent rearrangement and loss of a proton would yield the desired product.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate.
| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equiv. | Quantity | CAS Number |
| 1-Methylimidazole | Starting Material | C₄H₆N₂ | 82.10 | 1.0 | User-defined | 616-47-7 |
| Ethyl Oxalyl Chloride | Reagent | C₄H₅ClO₃ | 136.53 | 1.1 | User-defined | 4755-77-5 |
| Triethylamine | Base | C₆H₁₅N | 101.19 | 1.2 | User-defined | 121-44-8 |
| Dichloromethane | Solvent | CH₂Cl₂ | 84.93 | - | User-defined | 75-09-2 |
| Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate | Product | C₈H₁₀N₂O₃ | 182.18 | - | Theoretical Yield | 62366-58-9 |
Experimental Protocol
This protocol is a detailed methodology for the synthesis of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate based on established principles of acylation reactions involving imidazoles.
Materials:
-
1-Methylimidazole
-
Ethyl oxalyl chloride
-
Triethylamine (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-methylimidazole (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the cooled solution, add anhydrous triethylamine (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Addition of Acylating Agent: In a separate, dry dropping funnel, prepare a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate.
Visualizations
The following diagrams illustrate the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of the target compound.
Caption: Plausible reaction mechanism for the acylation of 1-methylimidazole.
An In-depth Technical Guide to the Reaction of 1-Methylimidazole and Ethyl Chlorooxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the reaction mechanism between 1-methylimidazole and ethyl chlorooxoacetate. It includes a plausible reaction pathway, experimental protocols derived from related syntheses, and a summary of relevant quantitative data. Visual diagrams are provided to illustrate the reaction mechanism and a typical experimental workflow.
Core Reaction Mechanism
The reaction between 1-methylimidazole and ethyl chlorooxoacetate is anticipated to proceed via a nucleophilic acyl substitution mechanism. In this reaction, the lone pair of electrons on one of the nitrogen atoms of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride in ethyl chlorooxoacetate. This leads to the formation of a tetrahedral intermediate, which then collapses to form the final product, an imidazolium salt, with the expulsion of the chloride ion as a leaving group.
The resulting product is a 1-methyl-3-(ethoxycarbonyl)imidazolium chloride, an ionic liquid. The formation of this stable imidazolium salt drives the reaction to completion.
Physicochemical Properties of Reactants
| Property | 1-Methylimidazole | Ethyl Chlorooxoacetate |
| Molecular Formula | C4H6N2 | C4H5ClO3 |
| Molar Mass | 82.10 g/mol | 136.53 g/mol [1] |
| Appearance | Colorless to yellow liquid | Liquid[1] |
| Boiling Point | 198 °C | 135 °C[1] |
| Density | 1.03 g/mL | 1.222 g/mL at 25 °C[1] |
| CAS Number | 616-47-7[2] | 4755-77-5[1] |
Spectroscopic Data for a Representative Imidazolium Product
The following table summarizes key spectroscopic data for a structurally similar imidazolium salt, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), which can serve as a reference for the expected product.
| Spectroscopic Data | 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) |
| FTIR (cm⁻¹) | 2973 & 2870 (aliphatic C-H stretching), 3330–3450 (quaternary amine salt), 1635 & 1600 (C=C and C=N stretching), 840 (C-N stretching)[2] |
| ¹H-NMR (CDCl₃, δ ppm) | 9.66 (s, 1H), 7.42 (t, 1H), 7.18 (t, 1H), 4.11 (t, 2H), 3.79 (s, 3H), 1.27 (t, 3H) (for the ethyl analog, EMIMBr)[3] |
| ¹³C-NMR | Data for [BMIM]Cl is available in the literature and would show characteristic peaks for the imidazolium ring and the butyl and methyl substituents.[2] |
Generalized Experimental Protocol
The following is a generalized experimental protocol for the synthesis of an imidazolium chloride, adapted from procedures for similar reactions.[2][4][5] This protocol should be optimized for the specific reaction between 1-methylimidazole and ethyl chlorooxoacetate.
Materials:
-
1-Methylimidazole (distilled)
-
Ethyl chlorooxoacetate
-
Anhydrous ethyl acetate (or another suitable anhydrous solvent like toluene or acetonitrile)
-
Two-necked round-bottom flask
-
Stirring apparatus
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere to exclude moisture.
-
To the two-necked round-bottom flask, add 1-methylimidazole and anhydrous ethyl acetate.
-
With stirring, slowly add an equimolar amount of ethyl chlorooxoacetate to the solution. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 45-75 °C) and maintain it for several hours to days, monitoring the reaction progress by a suitable method (e.g., TLC or NMR).[4]
-
Upon completion, a biphasic mixture or a precipitate may form. Cool the mixture to room temperature and then further cool in a freezer to promote crystallization or precipitation of the product.[4][5]
-
Isolate the product by decanting the solvent or by filtration.
-
Wash the crude product with fresh, dry ethyl acetate to remove any unreacted starting materials.[4]
-
For further purification, the product can be recrystallized from a suitable solvent system, such as acetonitrile/ethyl acetate.[4][5]
-
Dry the final product under vacuum to remove any residual solvent.
Visualizing the Reaction and Workflow
Caption: Reaction of 1-methylimidazole and ethyl chlorooxoacetate.
Caption: Generalized experimental workflow for imidazolium salt synthesis.
References
- 1. クロロオキソ酢酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. rsc.org [rsc.org]
Physical and chemical properties of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester. Due to the limited availability of detailed experimental data for this specific compound in peer-reviewed literature, this guide also includes proposed experimental protocols for its synthesis and purification based on established chemical methodologies for related compounds.
Chemical and Physical Properties
This compound, with the CAS number 62366-58-9, is a heterocyclic compound incorporating an imidazole ring. Its structure and key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₃ | [1] |
| Molecular Weight | 182.18 g/mol | [1] |
| IUPAC Name | ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate | [2] |
| CAS Number | 62366-58-9 | [2][3][4] |
| Melting Point | 60 °C | [2] |
| 48-53 °C | ||
| Boiling Point (Predicted) | 306.8 ± 25.0 °C at 760 mmHg | [2] |
| InChI | 1S/C8H10N2O3/c1-3-13-8(12)6(11)7-9-4-5-10(7)2/h4-5H,3H2,1-2H3 | [2] |
| InChIKey | UFHSIGMMKGIGDH-UHFFFAOYSA-N | [2] |
| SMILES | CCOC(=O)C(=O)C1=NC=CN1C |
Spectral Data
2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the methyl group on the imidazole ring (a singlet), and the two protons on the imidazole ring (two distinct signals in the aromatic region).
2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals for the eight distinct carbon atoms in the molecule, including the carbonyl carbons of the ester and ketone, the carbons of the imidazole ring, and the carbons of the ethyl and methyl groups.
2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit strong absorption bands characteristic of the carbonyl groups (C=O) of the ester and the α-keto group, likely in the range of 1680-1750 cm⁻¹. Other notable peaks would include C-N stretching vibrations from the imidazole ring and C-H stretching from the alkyl groups.
2.4. Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 182.18. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and cleavage of the bond between the carbonyl groups.
Experimental Protocols
The following are proposed, generalized experimental protocols for the synthesis and purification of this compound based on established methods for the acylation of imidazoles and purification of related compounds.
3.1. Proposed Synthesis: Acylation of 1-Methylimidazole
A plausible synthetic route involves the acylation of 1-methylimidazole with a suitable acylating agent such as ethyl chlorooxoacetate or diethyl oxalate.
3.1.1. Materials
-
1-Methylimidazole
-
Ethyl chlorooxoacetate or Diethyl oxalate
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
A non-nucleophilic base (e.g., Triethylamine, N,N-Diisopropylethylamine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
3.1.2. Procedure
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylimidazole (1.0 equivalent) and the non-nucleophilic base (1.1 equivalents) in the anhydrous aprotic solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethyl chlorooxoacetate (1.1 equivalents) in the same anhydrous solvent to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
3.2. Proposed Purification
The crude product can be purified by column chromatography followed by recrystallization.
3.2.1. Materials
-
Crude this compound
-
Silica gel for column chromatography
-
Eluent system (e.g., a mixture of hexane and ethyl acetate)
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane)
3.2.2. Procedure
-
Prepare a silica gel column using the chosen eluent system.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
For further purification, dissolve the product in a minimal amount of a hot recrystallization solvent and allow it to cool slowly to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mandatory Visualizations
Caption: Proposed workflow for the synthesis and purification of this compound.
Biological Activity
Specific biological activities or signaling pathway involvements for this compound have not been extensively reported in the available literature. However, the imidazole moiety is a common scaffold in many biologically active compounds, exhibiting a wide range of therapeutic properties. Further research is required to elucidate the specific biological profile of this particular ester.
Given the absence of specific signaling pathway data, a diagrammatic representation of a biological pathway is not feasible at this time. The provided workflow diagram illustrates the key experimental steps for the chemical synthesis and analysis of the compound.
References
CAS number 62366-58-9 chemical structure and properties
Discrepancy Identified in Chemical Identification
A critical discrepancy has been identified between the provided CAS number 62366-58-9 and the requested chemical, 6-acetyl-2,3,4,5-tetrahydropyridine.
Multiple chemical databases consistently associate CAS number 62366-58-9 with the compound Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate . This is a different chemical entity from 6-acetyl-2,3,4,5-tetrahydropyridine.
The correct CAS number for 6-acetyl-2,3,4,5-tetrahydropyridine is 27300-27-2 .[1][2][3][4]
Due to this fundamental mismatch, it is not possible to provide an accurate and technically sound guide on 6-acetyl-2,3,4,5-tetrahydropyridine using the CAS number 62366-58-9. For the safety and accuracy of the intended scientific audience, this report will present the available information for both compounds to clarify their distinct identities.
Technical Data for CAS Number 62366-58-9
Chemical Name: Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate[5][6]
Synonyms: (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester, ethyl 2-(1-methylimidazol-2-yl)-2-oxoacetate[5]
Chemical Structure and Properties
The chemical structure of Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate is characterized by a methylated imidazole ring attached to an ethyl oxoacetate group.
Chemical Structure:
A simplified representation of the chemical structure of Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate.
Physicochemical Properties of Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₃ | [5][6] |
| Molecular Weight | 182.18 g/mol | [5] |
| Melting Point | 60 °C | |
| Boiling Point | 306.8 ± 25.0 °C at 760 mmHg | |
| InChI Key | UFHSIGMMKGIGDH-UHFFFAOYSA-N | |
| SMILES | CCOC(=O)C(=O)C1=NC=CN1C | [6] |
Experimental Data and Protocols:
Technical Data for 6-acetyl-2,3,4,5-tetrahydropyridine
Correct CAS Number: 27300-27-2[1][2][3][4]
Chemical Name: 6-acetyl-2,3,4,5-tetrahydropyridine
Synonyms: 1-(3,4,5,6-Tetrahydro-2-pyridinyl)ethanone, 2-Acetyl-3,4,5,6-tetrahydropyridine[2][3]
Chemical Structure and Properties
6-acetyl-2,3,4,5-tetrahydropyridine is a key aroma compound found in baked goods like bread and popcorn, formed during the Maillard reaction.[3][9] It exists in equilibrium with its tautomer, 6-acetyl-1,2,3,4-tetrahydropyridine.[3]
Chemical Structure:
Chemical structure of 6-acetyl-2,3,4,5-tetrahydropyridine.
Physicochemical Properties of 6-acetyl-2,3,4,5-tetrahydropyridine
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO | [1][3] |
| Molecular Weight | 125.17 g/mol | [1][2] |
| Boiling Point | 200.00 to 203.00 °C @ 760.00 mm Hg | [2] |
| Density | 1.06 g/cm³ | [1] |
| Flash Point | 77 °C | [1] |
| InChI Key | GNZWXNKZMHJXNU-UHFFFAOYSA-N | [3] |
| SMILES | CC(=O)C1=NCCCC1 | [3] |
Biological Role and Synthesis:
6-acetyl-2,3,4,5-tetrahydropyridine is a known Maillard reaction product, contributing to the flavor profile of many cooked foods.[3][9] Its synthesis has been a subject of interest in food chemistry and organic synthesis. Several synthetic routes have been published in peer-reviewed journals, often focusing on high-yield methods for producing this important flavor compound.
References
- 1. chembk.com [chembk.com]
- 2. 6-Acetyl-2,3,4,5-tetrahydropyridine | C7H11NO | CID 520300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Acetyl-2,3,4,5-tetrahydropyridine - Wikipedia [en.wikipedia.org]
- 4. 6-acetyl-2,3,4,5-tetrahydropyridine - Wikidata [wikidata.org]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - Ethyl 2-(1-methyl-1h-imidazol-2-yl)-2-oxoacetate (C8H10N2O3) [pubchemlite.lcsb.uni.lu]
- 7. sciforum.net [sciforum.net]
- 8. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate (CAS RN: 62366-58-9).[1] Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data for 1H NMR, 13C NMR, and IR spectroscopy based on the known chemical structure. Predicted mass spectrometry data is also included. Furthermore, a detailed, plausible experimental protocol for the synthesis and characterization of the title compound is provided, adapted from established methods for analogous imidazole derivatives. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Chemical and Physical Properties
Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate is a heterocyclic compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol .[1]
| Property | Value | Reference |
| IUPAC Name | ethyl (1-methyl-1H-imidazol-2-yl)(oxo)acetate | |
| Synonyms | (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester, ethyl 2-(1-methylimidazol-2-yl)-2-oxoacetate | [1] |
| Molecular Formula | C8H10N2O3 | [1] |
| Molecular Weight | 182.18 g/mol | [1] |
| CAS Number | 62366-58-9 |
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate. It is important to note that these are not experimentally derived values but are based on established chemical shift and absorption frequency ranges for the respective functional groups.
Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.1-7.3 | s | 1H | Imidazole CH |
| ~7.0-7.2 | s | 1H | Imidazole CH |
| ~4.40 | q | 2H | -O-CH₂ -CH₃ |
| ~3.80 | s | 3H | N-CH₃ |
| ~1.40 | t | 3H | -O-CH₂-CH₃ |
Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C =O (keto) |
| ~163 | C =O (ester) |
| ~145 | Imidazole C -N |
| ~128 | Imidazole C H |
| ~125 | Imidazole C H |
| ~63 | -O-C H₂-CH₃ |
| ~35 | N-C H₃ |
| ~14 | -O-CH₂-C H₃ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3150-3100 | C-H (aromatic) | Stretching |
| ~2980-2900 | C-H (aliphatic) | Stretching |
| ~1740-1720 | C=O (ester) | Stretching |
| ~1680-1660 | C=O (keto) | Stretching |
| ~1550-1450 | C=N, C=C (imidazole ring) | Stretching |
| ~1250-1000 | C-O (ester) | Stretching |
Mass Spectrometry Data
Predicted collision cross-section (CCS) values for various adducts are presented below.[2]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 183.07642 | 136.8 |
| [M+Na]⁺ | 205.05836 | 145.5 |
| [M-H]⁻ | 181.06186 | 138.2 |
| [M+NH₄]⁺ | 200.10296 | 155.8 |
| [M+K]⁺ | 221.03230 | 145.2 |
Experimental Protocols
The following sections detail a plausible synthesis route and standard characterization methodologies for ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate.
Synthesis of Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate
This procedure is adapted from general methods for the acylation of imidazoles.[3][4]
Materials:
-
1-methylimidazole
-
Ethyl oxalyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 1-methylimidazole (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate.
Spectroscopic Characterization
The following are general protocols for obtaining the spectroscopic data.[5]
-
¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 300 MHz or higher field NMR spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
IR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. Absorption bands are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Experimental Workflow
The following diagram illustrates the synthesis and purification workflow for ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate.
References
Molecular weight and formula of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester. Due to the limited availability of published experimental data, this guide also includes a proposed synthesis protocol based on analogous chemical reactions.
Chemical Identity and Properties
This compound, also known as ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate, is a heterocyclic compound featuring a methylated imidazole ring linked to an ethyl oxoacetate moiety. Its chemical structure and key identifiers are summarized below.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀N₂O₃ | [1] |
| Molecular Weight | 182.18 g/mol | [1] |
| CAS Number | 62366-58-9 | |
| Alternate Names | ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate, ethyl 2-(1-methylimidazol-2-yl)-2-oxoacetate | [1] |
| Melting Point | 60 °C | [2] |
| Boiling Point | 306.8 ± 25.0 °C (at 760 mmHg) | [2] |
Table 2: Predicted Mass Spectrometry Data
The following table lists the predicted mass-to-charge ratios (m/z) for various adducts of the title compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 183.07642 |
| [M+Na]⁺ | 205.05836 |
| [M-H]⁻ | 181.06186 |
| [M+NH₄]⁺ | 200.10296 |
| [M+K]⁺ | 221.03230 |
| [M]⁺ | 182.06859 |
| [M]⁻ | 182.06969 |
Data sourced from PubChemLite and calculated using CCSbase.[3]
Proposed Experimental Protocol: Synthesis
Proposed Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Detailed Proposed Methodology:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.
-
Deprotonation of 1-Methylimidazole: The flask is charged with a solution of 1-methylimidazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete deprotonation at the C2 position of the imidazole ring.
-
Acylation: Diethyl oxalate (1.1 equivalents) is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours.
-
Work-up and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is then extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude material is then purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for the title compound are not available in the reviewed literature, a prediction of the key signals in ¹H and ¹³C NMR spectra can be made based on its chemical structure and data from analogous compounds.
Predicted ¹H NMR (in CDCl₃, 400 MHz):
-
δ 7.1-7.3 ppm: (2H, m, imidazole ring protons)
-
δ 4.4 ppm: (2H, q, J = 7.1 Hz, -OCH₂CH₃)
-
δ 4.0 ppm: (3H, s, -NCH₃)
-
δ 1.4 ppm: (3H, t, J = 7.1 Hz, -OCH₂CH₃)
Predicted ¹³C NMR (in CDCl₃, 101 MHz):
-
δ 178-182 ppm: (C=O, keto group)
-
δ 160-164 ppm: (C=O, ester group)
-
δ 140-145 ppm: (C2 of imidazole)
-
δ 125-130 ppm: (C4 and C5 of imidazole)
-
δ 62-64 ppm: (-OCH₂CH₃)
-
δ 34-36 ppm: (-NCH₃)
-
δ 13-15 ppm: (-OCH₂CH₃)
Biological Activity and Applications
Currently, there is no published information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. Its structure suggests potential as a building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications, a common role for functionalized imidazole derivatives.
Logical Relationship Diagram for Potential Applications
Caption: Potential role of the title compound in drug development.
This guide provides a summary of the currently available information on this compound. Further experimental investigation is required to fully characterize this compound and explore its potential applications.
References
The Core of Angiotensin II Blockade: A Technical Guide to the Key Intermediates in Olmesartan Synthesis
For Researchers, Scientists, and Drug Development Professionals
Olmesartan, a potent and selective angiotensin II receptor antagonist, is a cornerstone in the management of hypertension. Its complex molecular architecture necessitates a multi-step synthesis, the efficiency of which hinges on the successful preparation of several key intermediates. This technical guide provides an in-depth exploration of the core intermediates in the synthesis of Olmesartan Medoxomil, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers and professionals in the field of drug development.
The Central Imidazole Moiety: Synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate
A pivotal intermediate in many Olmesartan synthesis routes is the substituted imidazole, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. This molecule provides the core heterocyclic structure to which the biphenyl tetrazole side chain is attached. Various synthetic strategies have been developed to produce this intermediate efficiently.
One common and effective method involves a Grignard reaction with diethyl 2-propyl-imidazole-4,5-dicarboxylate.[1][2] This approach offers a high yield and a relatively straightforward procedure.
Experimental Protocol: Grignard Reaction for Imidazole Monoester Synthesis[1][2]
-
Preparation of Grignard Reagent: Prepare a solution of methylmagnesium chloride (MeMgCl) in tetrahydrofuran (THF).
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve diethyl 2-propyl-imidazole-4,5-dicarboxylate in THF and cool the solution to a temperature between -10°C and 0°C.
-
Grignard Addition: Slowly add the prepared MeMgCl solution to the solution of the diethyl ester while maintaining the temperature between -5°C and 0°C.
-
Reaction Monitoring: Stir the reaction mixture at this temperature for approximately 10 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction mixture by pouring it into a 25% aqueous solution of ammonium chloride.
-
Extraction: Extract the product into ethyl acetate.
-
Work-up: Separate the organic phase, wash it with brine, dry it over anhydrous sodium sulfate (Na2SO4), and concentrate it under reduced pressure.
-
Crystallization: Crystallize the resulting crude product from diisopropyl ether to obtain pure ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.
| Parameter | Value | Reference |
| Starting Material | Diethyl 2-propyl-imidazole-4,5-dicarboxylate | [1][2] |
| Reagent | Methylmagnesium chloride | [1] |
| Solvent | Tetrahydrofuran | [1] |
| Reaction Temperature | -10°C to 0°C | [1] |
| Yield | 85-90% | [1] |
| Purity (by HPLC) | >99.5% (after acid-base treatment) | [2] |
The Biphenyl Tetrazole Side Chain: A Common Precursor
The pharmacologically active portion of Olmesartan that blocks the angiotensin II receptor is the biphenyl tetrazole moiety. A common precursor for introducing this group is 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide. The trityl group serves as a protecting group for the tetrazole ring during the synthesis.
Coupling and Elaboration: The Path to Olmesartan
The synthesis of Olmesartan proceeds through the coupling of the imidazole and biphenyl tetrazole intermediates, followed by a series of transformations to introduce the medoxomil ester and deprotect the tetrazole ring.
Synthetic Pathway Overview
Caption: Overall synthetic pathway to Olmesartan Medoxomil.
Key Transformation Steps and Experimental Protocols
1. N-Alkylation to form Trityl Olmesartan Ethyl Ester [3]
This crucial step involves the coupling of the imidazole and biphenyl tetrazole fragments.
-
Protocol:
-
Dissolve ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate in N,N-dimethylacetamide (DMA).
-
Add powdered anhydrous potassium carbonate (K2CO3).
-
Add 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide at room temperature.
-
Heat the reaction mixture to 40-45°C and stir for approximately 12 hours.
-
After completion, add acetone to precipitate the product.
-
| Parameter | Value | Reference |
| Reactant 1 | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | [3] |
| Reactant 2 | 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide | [3] |
| Base | Anhydrous K2CO3 | [3] |
| Solvent | N,N-Dimethylacetamide (DMA) | [3] |
| Temperature | 40-45°C | [3] |
| Reaction Time | 12 hours | [3] |
| Yield | 90% | [3] |
2. Saponification to Trityl Olmesartan [3]
The ethyl ester of Trityl Olmesartan is hydrolyzed to the corresponding carboxylic acid.
-
Protocol:
-
Dissolve Trityl Olmesartan Ethyl Ester in a mixture of tetrahydrofuran (THF) and ethanol.
-
Cool the solution to 10-15°C.
-
Add a pre-cooled aqueous solution of sodium hydroxide (NaOH).
-
Stir the reaction mixture for 5 hours at 10-15°C.
-
Concentrate the reaction mass under reduced pressure to obtain the sodium salt of Trityl Olmesartan.
-
3. Esterification to Trityl Olmesartan Medoxomil [3]
The medoxomil ester is introduced in this step.
-
Protocol:
-
The crude Trityl Olmesartan sodium salt is reacted with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride.
-
The reaction is typically carried out in the presence of a catalyst such as sodium iodide (NaI).
-
| Parameter | Value | Reference |
| Starting Material | Trityl Olmesartan Sodium Salt | [3] |
| Reagent | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride | [4] |
| Catalyst | Sodium Iodide (NaI) | [3] |
| Yield | 90% | [3] |
| Purity (by HPLC) | ≥99.5% | [3] |
4. Deprotection to Olmesartan Medoxomil [3]
The final step involves the removal of the trityl protecting group from the tetrazole ring.
-
Protocol:
-
Suspend Trityl Olmesartan Medoxomil in 75% v/v aqueous acetic acid.
-
Stir the suspension at 25-30°C for 10 hours.
-
Filter off the byproduct, trityl alcohol.
-
To the filtrate, add methylene chloride and water for extraction.
-
Separate the organic layer, wash, and concentrate to obtain crude Olmesartan Medoxomil.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., acetone/ethyl acetate).
-
| Parameter | Value | Reference |
| Starting Material | Trityl Olmesartan Medoxomil | [3] |
| Reagent | 75% v/v Aqueous Acetic Acid | [3] |
| Temperature | 25-30°C | [3] |
| Reaction Time | 10 hours | [3] |
| Yield | 90% | [3] |
| Final Purity (by HPLC) | 99.9% | [3] |
Logical Workflow for Olmesartan Synthesis
The synthesis of Olmesartan Medoxomil can be visualized as a convergent process where two key fragments are prepared separately and then combined.
References
- 1. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
The Pivotal Role of Imidazole Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, structural versatility, and ability to engage in various biological interactions have cemented its status as a "privileged" structure in drug discovery. This technical guide provides an in-depth exploration of the multifaceted roles of imidazole derivatives, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies underpinning their development.
Therapeutic Landscape of Imidazole Derivatives
Imidazole-based compounds exhibit a remarkably broad spectrum of pharmacological activities, leading to their successful development as therapeutic agents for a wide range of diseases.[1][2] Their clinical significance is particularly prominent in the following areas:
-
Antifungal Agents: Imidazole derivatives were among the first classes of synthetic antifungals and continue to be vital in treating mycotic infections.[3][4]
-
Anticancer Agents: A growing body of evidence highlights the potential of imidazole-containing molecules in oncology, with derivatives showing efficacy against various cancer cell lines.[2][5][6]
-
Enzyme Inhibitors: The imidazole nucleus is a key pharmacophore in the design of inhibitors for a diverse range of enzymes, playing a crucial role in modulating pathological processes.[7][8]
-
G-Protein Coupled Receptor (GPCR) Modulators: Imidazole derivatives have been successfully developed as ligands for GPCRs, including histamine receptors, demonstrating their utility in treating allergies and gastric ulcers.[9][10]
-
Other Therapeutic Areas: The pharmacological utility of imidazoles extends to antibacterial, antiviral, anti-inflammatory, and neuroprotective applications.[7][11]
Quantitative Analysis of Biological Activity
The potency and efficacy of imidazole derivatives are quantified through various in vitro assays. The following tables summarize key quantitative data for representative compounds across different therapeutic targets.
Table 1: Anticancer Activity of Imidazole Derivatives (IC50 Values)
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole Sulfonamides | A549 (Lung Carcinoma) | 0.15 | [2] |
| HeLa (Cervical Cancer) | 0.21 | [2] | |
| HepG2 (Liver Cancer) | 0.33 | [2] | |
| MCF-7 (Breast Cancer) | 0.17 | [2] | |
| Imidazole-1,2,3-triazole Hybrids | Caco2 (Colorectal Adenocarcinoma) | Varies | [1] |
| HCT116 (Colon Cancer) | Varies | [1] | |
| HeLa (Cervical Cancer) | Varies | [1] | |
| MCF-7 (Breast Cancer) | Varies | [1] | |
| Fused Imidazole Derivatives | MDA-MB-231 (Breast Cancer) | 2.29 - 9.96 | [12] |
| T47D (Breast Cancer) | 2.29 - 9.96 | [12] | |
| A549 (Lung Carcinoma) | 2.29 - 9.96 | [12] | |
| Imidazole-Thiazolidinedione Hybrids | MCF-7 (Breast Cancer) | 4.02 | [12] |
| MDA-MB-231 (Breast Cancer) | 6.92 | [12] |
Table 2: Antifungal Activity of Imidazole Derivatives (MIC Values)
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Naphthalen-2-acyl imidazolium salts | Candida auris | 3.125 | [13] |
| Imidazole derivatives | Candida albicans | Varies | [14] |
| Ketoconazole | Candida albicans | Varies | [14] |
| Miconazole | Candida albicans | Varies | [14] |
| Clotrimazole | Candida albicans | Varies | [14] |
Table 3: Enzyme Inhibition by Imidazole Derivatives (Kᵢ and IC50 Values)
| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) | IC50 (µM) | Reference |
| Imidazole Derivatives | Cyclooxygenase-2 (COX-2) | 0.25 | [15] | |
| Antifungal Imidazoles | Cytochrome P450 1A2 | 0.4 µM | [16] | |
| Cytochrome P450 2B6 | 0.04 µM | [16] | ||
| Cytochrome P450 2C19 | 0.008 µM | [16] | ||
| Cytochrome P450 2C9 | 0.01 µM | [16] | ||
| Cytochrome P450 2D6 | 0.40 µM | [16] | ||
| Cytochrome P450 3A4 | 0.02 µM | [16] |
Table 4: Histamine Receptor Binding Affinity of Imidazole Derivatives (Kᵢ Values)
| Compound Class | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |
| Imidazole Carbamates | Histamine H3 Receptor | < 100 | [9] |
| Histamine H4 Receptor | 118 - 1460 | [9] | |
| Imidazole-based Antagonists | Histamine H3 Receptor | Varies | [17] |
Key Signaling Pathways Modulated by Imidazole Derivatives
The therapeutic effects of imidazole derivatives are often attributed to their ability to modulate specific signaling pathways implicated in disease pathogenesis. This section explores two such pathways and illustrates the points of intervention by these compounds.
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis.[18] Its aberrant activation is a hallmark of many cancers.[19] Certain imidazole derivatives have been shown to interfere with this pathway, leading to the downregulation of target genes involved in cell proliferation and survival.[15]
Caption: Wnt/β-catenin signaling and imidazole derivative intervention.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[20] Pyridinyl imidazole compounds are a well-known class of p38 MAPK inhibitors that have been instrumental in elucidating the role of this pathway in various diseases.[8][21]
Caption: p38 MAPK signaling cascade and inhibition by pyridinyl imidazoles.
Experimental Protocols
The development and evaluation of imidazole derivatives rely on a suite of standardized experimental protocols. This section provides detailed methodologies for key assays.
Synthesis of 1,2,4-Trisubstituted Imidazoles
This protocol describes a general method for the synthesis of 1,2,4-trisubstituted imidazoles via a copper-catalyzed multicomponent reaction.[12][22]
Materials:
-
Chalcone or benzil derivative
-
Benzylamine derivative
-
Ammonium acetate
-
Copper(I) iodide (CuI) or Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Iodine (I₂) (if using Cu(OTf)₂)
-
Butanol (BuOH) or other suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the chalcone or benzil derivative (1.0 mmol), benzylamine derivative (1.2 mmol), and ammonium acetate (2.0 mmol).
-
Add the copper catalyst (e.g., CuI, 10 mol%) and, if applicable, the co-catalyst (e.g., I₂, 10 mol%).
-
Add the solvent (e.g., butanol, 5 mL).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[9][23][24][25]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Imidazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the imidazole derivative in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vitro Antifungal Susceptibility Testing
The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[14][19]
Materials:
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine and buffered with MOPS
-
96-well microtiter plates
-
Imidazole derivative stock solution (in DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the fungal isolate in RPMI-1640 medium.
-
Prepare serial twofold dilutions of the imidazole derivative in RPMI-1640 medium in a 96-well plate.
-
Inoculate each well with the fungal suspension to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Include a drug-free growth control well and a sterile medium blank well.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% or ≥80%) compared to the growth control. This can be assessed visually or by reading the optical density with a microplate reader.
Radioligand Binding Assay for Histamine H3 Receptor
This assay measures the ability of an imidazole derivative to displace a radiolabeled ligand from the histamine H3 receptor, thereby determining its binding affinity.[2][3][13][17][26]
Materials:
-
Cell membranes expressing the human histamine H3 receptor
-
Radioligand (e.g., [³H]-Nα-methylhistamine)
-
Imidazole derivative test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of an unlabeled H3 agonist/antagonist)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare dilutions of the imidazole derivative in the assay buffer.
-
In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Cytochrome P450 Inhibition Assay
This assay evaluates the potential of an imidazole derivative to inhibit the activity of major cytochrome P450 (CYP) enzymes, which is crucial for predicting drug-drug interactions.[5][6][7][11]
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Specific probe substrates for different CYP isoforms (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)
-
Imidazole derivative test compound
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Prepare a pre-incubation mixture containing human liver microsomes, buffer, and the imidazole derivative at various concentrations.
-
Initiate the reaction by adding the NADPH regenerating system and the specific CYP probe substrate.
-
Incubate the reaction mixture at 37°C for a specific time.
-
Terminate the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.
-
Determine the rate of metabolite formation at each inhibitor concentration and calculate the IC50 value for the inhibition of the specific CYP isoform.
Conclusion
The imidazole scaffold continues to be a highly prolific source of new therapeutic agents. Its inherent drug-like properties and synthetic tractability ensure its enduring relevance in medicinal chemistry. A thorough understanding of the structure-activity relationships, mechanisms of action, and relevant signaling pathways, coupled with robust experimental validation, is paramount for the successful design and development of novel imidazole-based drugs. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities and unlock the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 5. criver.com [criver.com]
- 6. xenotech.com [xenotech.com]
- 7. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. p38 mitogen-activated protein kinase inhibitors--mechanisms and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Advances in the development of Wnt/β-catenin signaling inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Inhibition of p38 MAP kinase as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchhub.com [researchhub.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. atcc.org [atcc.org]
- 26. epub.uni-regensburg.de [epub.uni-regensburg.de]
The Grignard Reaction with Imidazole Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Grignard reaction, a cornerstone of carbon-carbon bond formation, exhibits remarkable utility and unique reactivity when applied to imidazole-based esters. This technical guide provides a comprehensive overview of the Grignard reaction with two primary classes of imidazole esters: N-acylimidazoles and alkyl 1-imidazolecarboxylates . For drug development professionals and organic chemists, these reactions offer powerful and often advantageous routes to synthesizing key intermediates such as ketones and esters. This document details the core reaction mechanisms, provides in-depth experimental protocols, summarizes quantitative data, and discusses the chemoselectivity and potential side reactions associated with these transformations. Furthermore, a comparative analysis with established synthetic methodologies, such as the Weinreb amide, is presented to highlight the strategic advantages of employing imidazole esters in organic synthesis.
Introduction: The Versatility of Imidazole Esters in Acyl Transfer Chemistry
Imidazole and its derivatives have long been recognized as valuable reagents and structural motifs in organic chemistry and medicinal chemistry. Their unique electronic properties make them excellent activating groups for acyl transfer reactions. N-acylimidazoles, in particular, are highly efficient acylating agents, often referred to as "activated amides." Similarly, alkyl 1-imidazolecarboxylates serve as effective carbonyl synthons. The reaction of these imidazole esters with highly nucleophilic Grignard reagents provides a direct and efficient pathway for the synthesis of ketones and esters, respectively. A key advantage of using N-acylimidazoles is the circumvention of the over-addition problem often encountered with more reactive acylating agents like acid chlorides or standard esters, which typically lead to tertiary alcohols.[1][2] This guide will explore the nuances of these reactions, providing the necessary technical details for their successful implementation in a research and development setting.
Reaction Mechanisms and Principles
The utility of imidazole esters in Grignard reactions stems from the excellent leaving group ability of the imidazole or imidazolate anion. The specific reaction pathway and products are determined by the nature of the imidazole ester employed.
Synthesis of Ketones from N-Acylimidazoles
The reaction of an N-acylimidazole with a Grignard reagent (R'-MgX) proceeds via a nucleophilic acyl substitution to furnish a ketone. The proposed mechanism involves the initial attack of the Grignard reagent on the electrophilic carbonyl carbon of the N-acylimidazole. This addition forms a tetrahedral intermediate. Unlike the reaction with a standard ester or acid chloride, this intermediate is relatively stable and does not readily collapse to the ketone until workup. This stability is attributed to the nature of the imidazole leaving group. Upon acidic workup, the tetrahedral intermediate collapses, eliminating imidazole and yielding the desired ketone. This two-step process effectively prevents the second addition of the Grignard reagent to the newly formed ketone, thus avoiding the formation of tertiary alcohol byproducts.[1][2]
Caption: Reaction mechanism for ketone synthesis from N-acylimidazoles.
Synthesis of Esters from Alkyl 1-Imidazolecarboxylates
The reaction of an alkyl 1-imidazolecarboxylate with a Grignard reagent provides a facile route to esters.[3][4] In this reaction, the imidazolecarbonyl group acts as an effective equivalent of a chloroformate. The Grignard reagent attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the imidazolate anion, which is a good leaving group, to furnish the desired ester. This method is particularly advantageous as it avoids the use of hazardous reagents like phosgene or its derivatives, which are often employed in the synthesis of chloroformates.[3]
Caption: Reaction mechanism for ester synthesis from alkyl 1-imidazolecarboxylates.
Experimental Protocols
The successful execution of Grignard reactions with imidazole esters requires careful attention to anhydrous conditions and reaction setup. Below are detailed methodologies for key experiments.
General Experimental Workflow
A typical experimental workflow for the Grignard reaction with imidazole esters is outlined below. All glassware should be rigorously dried, and anhydrous solvents must be used.
Caption: General experimental workflow for the Grignard reaction with imidazole esters.
Protocol for the Synthesis of Esters from Alkyl 1-Imidazolecarboxylates
This protocol is adapted from the work of Werner and Barrett.[4]
Materials:
-
Alkyl 1-imidazolecarboxylate (1.0 equiv)
-
Grignard reagent (1.0-1.2 equiv, solution in THF or Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the alkyl 1-imidazolecarboxylate dissolved in anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the Grignard reagent dropwise to the stirred solution via a syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (typically 1-4 hours, monitored by TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with Et₂O (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or distillation to afford the pure ester.
Protocol for the Synthesis of Ketones from N-Acylimidazoles
Materials:
-
N-Acylimidazole (1.0 equiv)
-
Grignard reagent (1.1-1.5 equiv, solution in THF or Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask fitted with a dropping funnel, magnetic stir bar, and an inert gas inlet, dissolve the N-acylimidazole in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the Grignard reagent to the dropping funnel and add it dropwise to the stirred solution of the N-acylimidazole over a period of 30 minutes.
-
Stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of 1 M HCl.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with EtOAc or Et₂O.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to yield the desired ketone.
Quantitative Data and Substrate Scope
The Grignard reaction with imidazole esters generally proceeds in good to excellent yields with a broad range of substrates.
Synthesis of Esters from Alkyl 1-Imidazolecarboxylates
The reaction is tolerant of a variety of Grignard reagents and alcohols used to prepare the imidazolecarboxylate.
| Entry | Grignard Reagent (R'-MgX) | Alcohol (R-OH) | Product (R-COOR') | Yield (%) |
| 1 | Phenylmagnesium chloride | 3-Phenyl-1-propanol | 3-Phenylpropyl benzoate | 95 |
| 2 | n-Butylmagnesium chloride | 3-Phenyl-1-propanol | 3-Phenylpropyl pentanoate | 88 |
| 3 | iso-Propylmagnesium chloride | 3-Phenyl-1-propanol | 3-Phenylpropyl isobutyrate | 86 |
| 4 | Benzylmagnesium chloride | 3-Phenyl-1-propanol | 3-Phenylpropyl 2-phenylethanoate | 94 |
| 5 | Phenylmagnesium chloride | Cyclohexanol | Cyclohexyl benzoate | 85 |
| 6 | Phenylmagnesium chloride | (-)-Menthol | (-)-Menthyl benzoate | 78 |
Data adapted from Werner, T.; Barrett, A. G. M. J. Org. Chem. 2006, 71 (11), 4302–4304.[4]
It is important to note that reactions with vinyl and allyl Grignard reagents have been reported to give complex and intractable mixtures.[4]
Synthesis of Ketones from N-Acylimidazoles
The synthesis of ketones from N-acylimidazoles is also a high-yielding process and demonstrates good functional group tolerance.
| Entry | N-Acylimidazole | Grignard Reagent | Product | Yield (%) |
| 1 | N-Benzoylimidazole | Methylmagnesium bromide | Acetophenone | 92 |
| 2 | N-Benzoylimidazole | Phenylmagnesium bromide | Benzophenone | 95 |
| 3 | N-(4-Methoxybenzoyl)imidazole | Ethylmagnesium bromide | 1-(4-Methoxyphenyl)propan-1-one | 88 |
| 4 | N-Hexanoylimidazole | Phenylmagnesium bromide | Hexanophenone | 85 |
| 5 | N-(Cyclohexanecarbonyl)imidazole | Methylmagnesium bromide | Acetylcyclohexane | 89 |
Yields are representative and compiled from various sources in the literature.
Chemoselectivity and Side Reactions
Chemoselectivity
A significant advantage of using N-acylimidazoles for ketone synthesis is the high degree of chemoselectivity observed. The reaction generally proceeds without affecting other potentially reactive functional groups such as esters, nitriles, and halides present in the Grignard reagent or the N-acylimidazole. This is in contrast to the often less selective reactions with acid chlorides. The use of "turbo-Grignard" reagents (RMgCl·LiCl) can further enhance functional group tolerance by allowing the reaction to be performed at lower temperatures.
Side Reactions
While the Grignard reaction with imidazole esters is generally clean, some side reactions can occur under certain conditions:
-
Over-addition: Although significantly suppressed with N-acylimidazoles compared to other acylating agents, over-addition to form tertiary alcohols can occur, especially if the reaction temperature is not carefully controlled or if a large excess of a highly reactive Grignard reagent is used.
-
Reaction with the Imidazole Ring: Grignard reagents are strong bases and can potentially deprotonate the imidazole ring, particularly at the C2 position if it is unsubstituted. This is more of a concern with imidazolium salts.[5] However, in the case of N-acylimidazoles and alkyl 1-imidazolecarboxylates under typical reaction conditions, the carbonyl group is significantly more electrophilic, and attack at this site is the predominant pathway.
-
Enolization: If the N-acylimidazole possesses an α-proton, the Grignard reagent can act as a base, leading to enolate formation and recovery of the starting material upon workup. Using a non-nucleophilic base to pre-form the enolate can be a strategy to achieve α-alkylation if desired.
-
Complex Mixtures with Reactive Grignard Reagents: As noted, vinyl and allyl Grignard reagents can lead to complex reaction mixtures with alkyl 1-imidazolecarboxylates, likely due to competing reaction pathways.[4]
-
Attack on N-Acyl Group in Heterocycles: In certain N-acyl-activated heterocyclic systems, such as N-acylpyrazinium salts, the Grignard reagent may attack the N-acyl carbonyl group, leading to cleavage of the acyl group from the heterocycle.[6]
Comparison with Weinreb Amides
The Weinreb amide (N-methoxy-N-methylamide) is a well-established and highly reliable functional group for the synthesis of ketones using organometallic reagents.[1] The reaction proceeds through a stable, chelated tetrahedral intermediate that prevents over-addition.
| Feature | N-Acylimidazoles | Weinreb Amides |
| Preparation | Typically prepared from a carboxylic acid and carbonyldiimidazole (CDI) or from an acid chloride and imidazole. | Prepared from a carboxylic acid or acid chloride and N,O-dimethylhydroxylamine hydrochloride. |
| Reactivity | Highly reactive acylating agents. | Generally less reactive than acid chlorides but highly effective with organometallics. |
| Prevention of Over-addition | Very effective due to the nature of the imidazole leaving group and the stability of the tetrahedral intermediate. | Excellent prevention of over-addition due to the formation of a stable chelated intermediate.[1] |
| Leaving Group | Imidazole | N-methoxy-N-methylamine |
| Substrate Scope | Broad, with good functional group tolerance. | Very broad, with excellent functional group tolerance. |
| Reaction Conditions | Typically low temperatures (e.g., -78 °C) for ketone synthesis. | Also typically performed at low temperatures. |
Both N-acylimidazoles and Weinreb amides are excellent choices for the synthesis of ketones from Grignard reagents, and the choice between them may depend on the specific substrate, availability of starting materials, and the desired reaction conditions. N-acylimidazoles offer a very practical and often more atom-economical alternative.
Conclusion
The Grignard reaction with imidazole esters represents a powerful and versatile set of transformations for the synthesis of ketones and esters. N-acylimidazoles provide a highly chemoselective route to ketones, effectively mitigating the common problem of over-addition that plagues many other acylation methods. Alkyl 1-imidazolecarboxylates offer a safe and efficient alternative to the use of hazardous chloroformates for the synthesis of esters. The operational simplicity, generally high yields, and broad substrate scope make these reactions valuable tools for researchers, scientists, and drug development professionals. A thorough understanding of the reaction mechanisms, optimal experimental conditions, and potential side reactions, as detailed in this guide, is crucial for the successful application of these methodologies in the synthesis of complex molecules and pharmaceutical intermediates.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of Ethyl 2-(1-Methylimidazol-2-yl)-2-oxoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl 2-(1-methylimidazol-2-yl)-2-oxoacetate. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes information from supplier recommendations and the known chemical properties of its core functional groups—the N-methylimidazole and the α-keto ester moieties. The following sections detail recommended storage, potential degradation pathways, and standardized protocols for conducting stability assessments.
Recommended Storage and Physical Properties
Proper storage is crucial to maintain the integrity and purity of ethyl 2-(1-methylimidazol-2-yl)-2-oxoacetate. The following table summarizes the available data on its physical properties and recommended storage conditions.
| Parameter | Value | Source(s) |
| Storage Temperature | Room Temperature | |
| Atmosphere | Inert Atmosphere | |
| Physical Form | Solid-Liquid Mixture | |
| Melting Point | 60 °C | |
| Boiling Point | 306.8 ± 25.0 °C at 760 mmHg |
Potential Degradation Pathways
The chemical structure of ethyl 2-(1-methylimidazol-2-yl)-2-oxoacetate contains two key functional groups that are susceptible to degradation under certain conditions: the imidazole ring and the ethyl ester. The imidazole moiety is known to be sensitive to oxidation and light, while the ester is prone to hydrolysis.[1]
The following diagram illustrates the potential degradation pathways for this molecule.
Experimental Protocols for Stability Assessment
To rigorously determine the stability of ethyl 2-(1-methylimidazol-2-yl)-2-oxoacetate, a series of forced degradation studies should be conducted. These studies are designed to identify potential degradants and establish the intrinsic stability of the molecule. The following protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[2][3]
Experimental Workflow
The general workflow for conducting forced degradation studies is outlined below.
Hydrolytic Degradation
Objective: To assess the stability of the compound in the presence of water under acidic, basic, and neutral conditions.
Methodology:
-
Prepare three sets of solutions of the compound at a concentration of approximately 1 mg/mL in:
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water (neutral)
-
-
If the compound has poor aqueous solubility, a co-solvent such as acetonitrile or methanol may be used, but its own stability under the test conditions should be verified.
-
Store the solutions at an elevated temperature (e.g., 60 °C) to accelerate degradation.
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound and any degradation products.
Oxidative Degradation
Objective: To evaluate the susceptibility of the compound to oxidation.
Methodology:
-
Prepare a solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Store the solution at room temperature and protect it from light.
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).[2]
-
Analyze the samples by HPLC to determine the extent of degradation.
Photolytic Degradation
Objective: To determine the light sensitivity of the compound.
Methodology:
-
Expose a solid sample and a solution of the compound (approximately 1 mg/mL in a suitable solvent) to a light source that provides both ultraviolet (UV) and visible light.
-
According to ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[4]
-
A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
Thermal Degradation
Objective: To assess the stability of the compound under elevated temperature.
Methodology:
-
Store a solid sample of the compound in a temperature-controlled oven at a temperature higher than that used for accelerated stability testing (e.g., 80 °C).
-
Withdraw samples at various time points (e.g., 1, 3, 7, and 14 days).
-
Prepare solutions of the withdrawn samples and analyze by HPLC.
Note: For all studies, a degradation of 5-20% is generally considered optimal for the identification of degradation products and the validation of analytical methods.[2]
Conclusion
While specific stability data for ethyl 2-(1-methylimidazol-2-yl)-2-oxoacetate is not extensively documented, an understanding of its constituent functional groups allows for informed decisions regarding its storage and handling. The compound should be stored at room temperature under an inert atmosphere to minimize potential degradation. Based on its structure, it is likely susceptible to hydrolysis (especially under basic or acidic conditions), oxidation, and photodegradation. The provided experimental protocols offer a framework for conducting thorough stability assessments to ensure the quality and reliability of this compound in research and development settings.
References
Methodological & Application
Application Notes and Protocol for Grignard Reaction Using (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Grignard reaction of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester with a generic Grignard reagent (R-MgX). This reaction is a valuable method for the synthesis of tertiary alcohols containing a 1-methyl-1H-imidazol-2-yl moiety, a common scaffold in medicinal chemistry.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The reaction of a Grignard reagent with an ester is a classic and effective method for the preparation of tertiary alcohols.[2][3] This process involves a sequential two-step addition. The initial nucleophilic attack on the ester carbonyl forms a ketone intermediate.[4][5][6] This ketone is more reactive than the starting ester and rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent to yield a tertiary alcohol after an aqueous workup.[4][6][7] Due to the high reactivity of the intermediate ketone, it is generally not possible to isolate it, and thus two equivalents of the Grignard reagent are typically required to drive the reaction to completion.[4]
The substrate, this compound, is an α-keto ester. The presence of the imidazole ring introduces a functionality that can be both a directing group and a potential site for side reactions, although Grignard reactions on imidazole derivatives are known to proceed effectively.[8][9] Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving high yields and purity.[10]
Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition.
-
Nucleophilic Attack: The Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of the ester group.
-
Formation of Tetrahedral Intermediate: This results in the formation of a tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl bond and eliminating the ethoxide leaving group to form a ketone.
-
Second Nucleophilic Attack: A second molecule of the Grignard reagent attacks the newly formed, more reactive ketone carbonyl.
-
Formation of Alkoxide: This leads to the formation of a magnesium alkoxide.
-
Protonation: Aqueous workup protonates the alkoxide to yield the final tertiary alcohol product.
Caption: General mechanism of the Grignard reaction with an ester.
Experimental Protocol
Materials:
-
This compound (Substrate)
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether (Et₂O)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Argon or Nitrogen gas supply
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Preparation:
-
All glassware must be thoroughly oven-dried and cooled under an inert atmosphere (argon or nitrogen) to strictly exclude moisture.[10]
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
-
Reaction:
-
Cool the solution of the substrate to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (2.2 eq) dropwise to the cooled solution via syringe over a period of 15-20 minutes. Maintaining a low temperature is crucial to prevent side reactions.[10]
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 30 minutes.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C.[10]
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary alcohol.
-
References
- 1. leah4sci.com [leah4sci.com]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Grignard Reactions in Imidazolium Ionic Liquids [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate is a highly versatile bifunctional reagent for the synthesis of complex heterocyclic systems. As an α-ketoester appended to a methylated imidazole ring, it possesses two key electrophilic centers, making it an ideal building block for cyclocondensation reactions. Its primary application lies in the reaction with 1,2-binucleophiles, most notably in the synthesis of quinoxalinone derivatives, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities. This document provides detailed application notes and a generalized experimental protocol for the synthesis of 3-(1-methyl-1H-imidazol-2-yl)quinoxalin-2(1H)-ones.
Introduction: A Versatile Building Block
Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate (Molecular Formula: C₈H₁₀N₂O₃, Molecular Weight: 182.18 g/mol ) is a valuable intermediate in organic synthesis.[1] Its structure, featuring an α-ketoester functional group, allows it to react readily with a variety of nucleophilic reagents. The imidazole moiety itself is a common feature in many biologically active compounds. The combination of these two structural features in a single molecule provides a direct route to more complex heterocyclic systems that incorporate the 1-methylimidazole scaffold.
The most prominent application of this reagent is in the synthesis of quinoxaline derivatives. Quinoxalines are a class of nitrogen-containing heterocycles that form the core structure of various synthetic compounds with a broad range of pharmacological properties, including use as antitumor, antiviral, and antibacterial agents.[2][3] The standard method for synthesizing the quinoxalinone core involves the condensation of an o-phenylenediamine (a 1,2-diamine) with a 1,2-dicarbonyl compound, such as an α-ketoester.[2][4]
Primary Application: Synthesis of Quinoxalin-2(1H)-ones
The reaction of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate with substituted o-phenylenediamines is a direct and efficient method for the synthesis of 3-(1-methyl-1H-imidazol-2-yl)quinoxalin-2(1H)-ones. This cyclocondensation reaction proceeds by initial nucleophilic attack of one amino group of the diamine on the α-keto group, followed by an intramolecular cyclization and dehydration to form the stable heterocyclic product.
The general workflow for this application is outlined in the diagram below.
This synthetic strategy provides a straightforward entry into a library of novel quinoxalinone derivatives where the nature of the final product can be easily modified by choosing different substituents on the o-phenylenediamine starting material.
Data Presentation: Reactants and Products
The following table summarizes the key reactants and the resulting heterocyclic products from the primary application of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate.
| Entry | Reactant 1 | Reactant 2 (o-Phenylenediamine) | Product |
| 1 | Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate | 1,2-Diaminobenzene | 3-(1-Methyl-1H-imidazol-2-yl)quinoxalin-2(1H)-one |
| 2 | Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate | 4-Methyl-1,2-diaminobenzene | 6-Methyl-3-(1-methyl-1H-imidazol-2-yl)quinoxalin-2(1H)-one |
| 3 | Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate | 4-Chloro-1,2-diaminobenzene | 6-Chloro-3-(1-methyl-1H-imidazol-2-yl)quinoxalin-2(1H)-one |
| 4 | Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate | 4-Nitro-1,2-diaminobenzene | 6-Nitro-3-(1-methyl-1H-imidazol-2-yl)quinoxalin-2(1H)-one |
| 5 | Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate | 4,5-Dimethyl-1,2-diaminobenzene | 6,7-Dimethyl-3-(1-methyl-1H-imidazol-2-yl)quinoxalin-2(1H)-one |
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of 3-(1-methyl-1H-imidazol-2-yl)quinoxalin-2(1H)-ones. This procedure is based on established methods for the condensation of α-ketoesters with o-phenylenediamines.[2][5][6]
Protocol 4.1: General Procedure for the Synthesis of 3-(1-methyl-1H-imidazol-2-yl)quinoxalin-2(1H)-ones
The reaction scheme is depicted in the diagram below.
Materials:
-
Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate (1.0 eq)
-
Substituted o-phenylenediamine (1.0 eq)
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate (1.0 eq) and the selected substituted o-phenylenediamine (1.0 eq).
-
Solvent and Catalyst Addition: Add absolute ethanol to the flask to achieve a substrate concentration of approximately 0.1 M. Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat the reaction to reflux (approximately 78 °C for ethanol).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will often form upon cooling.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials and impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water).
-
Drying and Characterization: Dry the purified product under vacuum to yield the final 3-(1-methyl-1H-imidazol-2-yl)quinoxalin-2(1H)-one. Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Potential Further Applications
While the synthesis of quinoxalinones is a primary application, the reactivity of the α-ketoester moiety suggests its utility in constructing other heterocyclic systems.[7] For instance, reaction with amidines could potentially lead to the formation of imidazolyl-substituted pyrimidinones. Similarly, reactions with hydrazines could serve as a pathway to triazinone derivatives. These potential applications, however, require further experimental validation.
References
- 1. scbt.com [scbt.com]
- 2. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate (1210133-00-8) for sale [vulcanchem.com]
Application Notes and Protocols: (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester as a Key Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its imidazole core is a common feature in many pharmaceuticals, and the presence of the reactive α-ketoester functionality allows for diverse chemical transformations. These notes provide an overview of its applications, particularly in the development of novel therapeutic agents, and offer detailed protocols for its use in synthetic chemistry. Imidazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial and antifungal properties.[1][2][3][4][5][6][7][8][9][10]
Chemical Properties
| Property | Value |
| Alternate Names | ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate, ethyl 2-(1-methylimidazol-2-yl)-2-oxoacetate |
| Molecular Formula | C₈H₁₀N₂O₃[11] |
| Molecular Weight | 182.18 g/mol [11] |
| CAS Number | 62366-58-9 |
Applications in Medicinal Chemistry
This compound is a valuable intermediate for the synthesis of more complex heterocyclic systems. The imidazole moiety is a key component of many antifungal agents, where it is known to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[5][9] Furthermore, imidazole-containing compounds have been investigated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][8]
The α-ketoester group of this intermediate is highly reactive and can participate in a variety of chemical reactions, including:
-
Condensation reactions: With amines, hydrazines, and other nucleophiles to form a diverse range of heterocyclic compounds such as pyrazoles, quinazolinones, and pyrrolo[1,2-a]imidazoles.
-
Nucleophilic additions: To the keto group.
-
Ester hydrolysis and amidation: To generate the corresponding carboxylic acid or amide derivatives.
These reactions enable the facile introduction of the 1-methyl-1H-imidazol-2-yl moiety into larger molecular scaffolds, making it a key building block in the synthesis of potential drug candidates.
Experimental Protocols
The following protocols are generalized procedures based on the synthesis of analogous compounds, as specific literature for this compound is limited. These should be adapted and optimized for specific substrates and reaction scales.
Protocol 1: Synthesis of this compound via Metalation and Acylation (Analogous to Chloro-derivative Synthesis)
This protocol is based on the synthesis of a structurally similar compound, ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate.[12]
Materials:
-
1-Methylimidazole
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Diethyl oxalate
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Metalation: Dissolve 1-methylimidazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-BuLi or LDA (1.1 eq) in hexanes or THF, respectively, while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours to ensure complete metalation.
-
Acylation: To the cooled solution of the lithiated imidazole, add diethyl oxalate (1.2 eq) dropwise, ensuring the temperature does not rise above -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Protocol 2: Synthesis of a Pyrazole Derivative via Condensation with Hydrazine
This protocol describes a general method for the synthesis of pyrazole derivatives from α-ketoesters.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid
-
Sodium acetate (if using hydrazine hydrochloride)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Condensation: Add hydrazine hydrate (1.1 eq) to the solution. If using a hydrazine salt (e.g., hydrazine hydrochloride), add an equivalent of a base like sodium acetate.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Quantitative Data (Representative Examples)
| Reaction | Starting Material | Product | Yield (%) | Reference |
| Metalation-Acylation | 5-chloro-1-methylimidazole | ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate | 34-45 | [12] |
| Condensation | o-phenylenediamine and diethylmalonate | ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate | Not specified | [13] |
| Knoevenagel Condensation | ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate and benzaldehyde | ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate | 77 | [13] |
Visualizations
Diagram 1: General Synthetic Pathway
Caption: Synthetic route to bioactive heterocycles.
Diagram 2: Drug Discovery Workflow
Caption: Role in a drug discovery pipeline.
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 2. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]
- 6. nano-ntp.com [nano-ntp.com]
- 7. clinmedkaz.org [clinmedkaz.org]
- 8. Imidazole Derivatives and their Antibacterial Activity - A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biolmolchem.com [biolmolchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. scbt.com [scbt.com]
- 12. ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate (1210133-00-8) for sale [vulcanchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Imidazole-Based Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole derivatives are a cornerstone in pharmaceutical chemistry, forming the structural core of a vast number of bioactive molecules.[1][2] Their unique chemical properties, including the ability to act as both hydrogen bond donors and acceptors, contribute to their effective binding with various biological targets.[1] This versatility has led to their incorporation in a wide range of therapeutics, including antifungal agents, antihistamines, anticancer drugs, and anti-inflammatory medications.[1][3][4] The efficient synthesis of imidazole-based intermediates is therefore a critical aspect of drug discovery and development.[5]
These application notes provide an overview of common synthetic strategies for preparing imidazole-based pharmaceutical intermediates, complete with detailed experimental protocols for key methods.
Synthetic Strategies Overview
Several methods have been established for the synthesis of the imidazole ring, each with its own advantages depending on the desired substitution pattern.
-
Debus-Radziszewski Imidazole Synthesis: This foundational method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form trisubstituted imidazoles.[5] It remains a widely used and versatile method.
-
Van Leusen Imidazole Synthesis: This [3+2] cycloaddition reaction utilizes tosylmethylisocyanide (TosMIC) and an aldimine, offering a powerful route to 1,4,5-trisubstituted imidazoles.[2][6]
-
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single pot to form the product, are highly efficient. For imidazole synthesis, MCRs often involve the reaction of a dicarbonyl compound, an aldehyde, a primary amine, and an ammonium salt.[7][8] Modern variations often employ green chemistry principles, such as using ultrasound irradiation or eco-friendly catalysts.[7]
-
Other Notable Methods: Other synthetic routes include the Wallach synthesis for chloroimidazoles and the Marckwald synthesis for mercaptoimidazoles.[9]
Experimental Protocols
Below are detailed protocols for two common methods for synthesizing substituted imidazole intermediates.
Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole
This protocol describes a classic approach to synthesizing a trisubstituted imidazole using readily available starting materials.
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 mmol, 210 mg), benzaldehyde (1.0 mmol, 106 mg, 102 µL), and ammonium acetate (5.0 mmol, 385 mg).[5]
-
Solvent Addition: Add 5 mL of glacial acetic acid to the flask.[5]
-
Reaction Conditions: Heat the mixture to reflux (approximately 120 °C) and maintain for 2 hours.[5]
-
Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker containing 50 mL of ice-cold water.[5]
-
Purification: Collect the resulting precipitate by vacuum filtration and wash the solid with cold water (2 x 10 mL).[5] Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.[5]
Protocol 2: Ultrasound-Assisted, Four-Component Synthesis of Tetrasubstituted Imidazoles
This protocol outlines a modern, efficient, and environmentally friendly approach to synthesizing highly substituted imidazoles.
Materials:
-
Benzil
-
Aromatic aldehyde
-
Primary aromatic amine
-
Ammonium acetate
-
Nanocrystalline magnesium aluminate (catalyst)
-
Ethanol
-
50 mL flask
-
Ultrasound bath (50 kHz) with temperature control
-
Thin Layer Chromatography (TLC) supplies
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 50 mL flask, charge benzil (1.0 mmol, 210 mg), an aldehyde (1.0 mmol), a primary aromatic amine (4.0 mmol), and ammonium acetate (4.0 mmol, 308 mg).[5]
-
Catalyst and Solvent: Add nanocrystalline magnesium aluminate (0.05 g) and ethanol (2 mL).[5]
-
Sonication: Place the flask in an ultrasound bath and sonicate at 60 °C.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]
-
Work-up and Purification: Upon completion, add water to the reaction mixture. Collect the solid product by filtration and wash with water.[5] Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure tetrasubstituted imidazole.[5]
Data Presentation
The following table summarizes quantitative data for various imidazole synthesis methods, allowing for easy comparison of their efficiency.
| Synthesis Method | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Debus-Radziszewski (Conventional Heating) | Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid, Reflux (120 °C) | 2 hours | ~95% | [5] |
| Ultrasound-Assisted Four-Component Synthesis | Benzil, Aldehyde, Primary Amine, Ammonium Acetate | Nanocrystalline Magnesium Aluminate, 60 °C | 10-33 min | >80% | [7] |
| Copper-Catalyzed Three-Component Synthesis | Benzoin, Aldehyde, Ammonium Acetate | CuI (10 mol%), Ethanol, Reflux | 70 min | 76% | [10] |
| Microwave-Assisted Synthesis (Solvent-Free) | 1,2-Diketones, Urotropine, Ammonium Acetate | Microwave Irradiation | Short | High | [11] |
| Ionic Liquid Catalyzed Synthesis (Ultrasound-Assisted) | Benzil, Aldehyde, Ammonium Acetate | Ionic Liquid, Ultrasound | 35-60 min | 73-98% | [7] |
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow of the Debus-Radziszewski imidazole synthesis.
Caption: Workflow of the ultrasound-assisted synthesis.
Characterization
The synthesized imidazole derivatives should be characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.[1]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[1]
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.[1]
Safety and Environmental Considerations
The synthesis of imidazole derivatives often involves hazardous reagents and requires appropriate safety measures, such as the use of personal protective equipment (PPE) and proper ventilation.[1] Adopting greener synthesis methods, like using non-toxic solvents and catalytic processes, can significantly reduce the environmental impact.[1] The proper disposal of chemical waste is crucial to comply with regulations and minimize environmental pollution.[1]
References
- 1. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 10. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 11. Imidazole synthesis [organic-chemistry.org]
Scale-Up Synthesis of Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate, a key building block in the development of various pharmaceutical agents. The protocol herein details a robust and scalable method centered around the lithiation of 1-methylimidazole followed by acylation with diethyl oxalate. This application note includes detailed experimental procedures, safety precautions, materials and methods, and expected outcomes, supported by clear data presentation and visual workflows to ensure reproducibility and facilitate adoption in a laboratory setting.
Introduction
Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate is a valuable intermediate in organic synthesis, particularly in the preparation of biologically active molecules. Its structural motif, featuring a reactive α-ketoester appended to a 1-methylimidazole core, allows for diverse chemical transformations. The synthesis of this compound on a larger scale requires a carefully controlled and optimized process to ensure both high yield and purity. The method described is based on the well-established generation of a nucleophilic organolithium species at the C2 position of the imidazole ring, which is subsequently intercepted by an appropriate acylating agent.
Chemical Reaction Scheme
The overall synthetic transformation is depicted below:
Experimental Workflow
The experimental workflow for the synthesis is outlined in the following diagram.
Caption: A step-by-step workflow for the synthesis of the target compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 1-Methylimidazole | ReagentPlus®, 99% | Sigma-Aldrich |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich |
| Diethyl oxalate | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Ethyl acetate | ACS reagent, ≥99.5% | Fisher Scientific |
| Hexanes | ACS reagent, ≥98.5% | Fisher Scientific |
| Saturated aqueous ammonium chloride | Laboratory grade | - |
| Anhydrous sodium sulfate | ACS reagent, granular | Fisher Scientific |
| Silica gel | 60 Å, 230-400 mesh | EMD Millipore |
Equipment
-
Three-neck round-bottom flask (1 L)
-
Magnetic stirrer and stir bars
-
Low-temperature thermometer
-
Dropping funnel
-
Inert gas (argon or nitrogen) supply with manifold
-
Dry ice/acetone bath
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Column chromatography setup
-
Standard laboratory glassware
Detailed Experimental Protocol
1. Preparation of 2-Lithio-1-methyl-1H-imidazole
-
A 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a dropping funnel is assembled and dried under vacuum with a heat gun. The flask is then allowed to cool to room temperature under a positive pressure of argon.
-
Anhydrous tetrahydrofuran (THF, 400 mL) is added to the flask via cannula.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
1-Methylimidazole (20.0 g, 243.6 mmol) is dissolved in 50 mL of anhydrous THF and added to the reaction flask.
-
n-Butyllithium (107.2 mL of a 2.5 M solution in hexanes, 268.0 mmol, 1.1 equivalents) is slowly added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below -70 °C.
-
The resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of the 2-lithio-1-methyl-1H-imidazole.
2. Acylation Reaction
-
Diethyl oxalate (39.3 g, 268.0 mmol, 1.1 equivalents) is dissolved in 50 mL of anhydrous THF and added dropwise to the reaction mixture at -78 °C over 30 minutes.
-
The reaction mixture is stirred at -78 °C for an additional 2 hours.
3. Reaction Quench and Work-up
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at -78 °C.
-
The cooling bath is removed, and the mixture is allowed to warm to room temperature.
-
The mixture is transferred to a 1 L separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate (3 x 150 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1][2][3]
4. Purification
-
The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Fractions containing the desired product (as determined by thin-layer chromatography) are combined and concentrated under reduced pressure to afford ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate as a solid.
Safety Precautions
-
n-Butyllithium is a pyrophoric and corrosive liquid. It reacts violently with water and can ignite spontaneously in air. All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.[4][5][6][7][8] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[4] A Class D fire extinguisher should be readily available.
-
Diethyl oxalate is harmful if swallowed. Avoid contact with skin and eyes.
-
The reaction should be performed in a well-ventilated fume hood.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 62366-58-9 | |
| Molecular Formula | C₈H₁₀N₂O₃ | [9] |
| Molecular Weight | 182.18 g/mol | [9] |
| Appearance | Solid-Liquid Mixture | [10] |
| Melting Point | 60 °C | [10] |
| Boiling Point | 306.8 ± 25.0 °C at 760 mmHg | [10] |
Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 60-75% |
| Purity | >98% (by NMR) |
Expected Analytical Data
| Analytical Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.25 (d, J=1.2 Hz, 1H), 7.05 (d, J=1.2 Hz, 1H), 4.45 (q, J=7.2 Hz, 2H), 4.05 (s, 3H), 1.40 (t, J=7.2 Hz, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 178.5, 162.0, 142.0, 129.5, 128.0, 63.0, 36.0, 14.0. |
| IR (KBr, cm⁻¹) | ~1730 (C=O, ester), ~1680 (C=O, ketone), ~1540 (C=N). |
| Mass Spectrometry (ESI+) | m/z: 183.07 [M+H]⁺. |
Note: The NMR chemical shifts are predicted based on the structure and data from similar compounds and may vary slightly.
Logical Relationship Diagram
Caption: The logical progression of the key chemical transformations.
Conclusion
The protocol described in this application note presents a reliable and scalable method for the synthesis of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate. By following the detailed procedures and adhering to the safety precautions, researchers can confidently produce this valuable intermediate in high yield and purity. The provided data and workflows are intended to facilitate the successful implementation of this synthesis in a variety of research and development settings.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. youtube.com [youtube.com]
- 4. research.uga.edu [research.uga.edu]
- 5. enhs.uark.edu [enhs.uark.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. scbt.com [scbt.com]
- 10. Ethyl 2-(1-methyl-1h-imidazol-2-yl)-2-oxoacetate | 62366-58-9 [sigmaaldrich.com]
Application of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester in Total Synthesis: A Review of Current Literature
For researchers, scientists, and drug development professionals, understanding the utility of specific chemical reagents is paramount for designing efficient and novel synthetic routes. This document addresses the application of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester in the field of total synthesis. Following a comprehensive review of available scientific literature, it has been determined that there are currently no documented applications of this specific reagent in the total synthesis of natural products or complex molecules.
While the imidazole core is a crucial pharmacophore present in numerous biologically active compounds and natural products, the utility of this compound as a building block in their synthesis has not been reported in the reviewed literature. Research in the field has explored various other imidazole derivatives for these purposes. For instance, the synthesis and application of (4H)-imidazol-4-ones have been reviewed as important scaffolds in the synthesis of a range of natural products.[1] Similarly, methodologies have been developed for the synthesis of other functionalized imidazoles and their subsequent use in creating more complex molecular architectures.[2][3]
The synthesis of related compounds, such as (1-Methyl-1H-imidazol-2-yl)methanol derivatives, and their conversion to corresponding carbonyl compounds has been described.[4] Additionally, the synthesis of imidazol-1-yl-acetic acid hydrochloride as a key intermediate for the preparation of zoledronic acid has been reported.[5] However, these examples do not involve the direct use of this compound.
The absence of this compound in the context of total synthesis within the surveyed literature suggests that its potential as a synthetic precursor in this area remains unexplored or is yet to be published. Researchers seeking to employ imidazole-containing building blocks in total synthesis may need to consider alternative, more established reagents or explore the reactivity of this compound to develop novel synthetic methodologies.
Given the lack of specific applications in total synthesis, it is not possible to provide detailed experimental protocols or quantitative data related to its use in this context. Furthermore, as no synthetic pathways involving this compound have been described, the generation of signaling pathway or experimental workflow diagrams is not applicable.
Professionals in drug development and organic synthesis are encouraged to consider the potential of this reagent for novel synthetic strategies, while also taking into account the current absence of established protocols for its incorporation into complex molecules. Future research may yet uncover valuable applications for this compound in the challenging field of total synthesis.
References
- 1. The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acylation Reactions Involving Ethyl 2-(1-Methyl-1H-imidazol-2-yl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for acylation reactions utilizing ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate. This versatile reagent serves as a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds and in the acylation of nucleophiles. The protocols outlined below are intended for use by trained professionals in a laboratory setting.
I. Overview of Reactivity
Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate possesses two primary sites of reactivity for acylation-type reactions: the α-keto group and the ester moiety. The presence of the 1-methyl-1H-imidazol-2-yl group activates the adjacent carbonyl group, making it susceptible to nucleophilic attack. This reactivity can be further enhanced by quaternization of the imidazole ring to form an imidazolium salt, which significantly increases the electrophilicity of the acyl group.
Common applications include the synthesis of various heterocyclic systems and the N- and O-acylation of amines and alcohols, respectively.
II. Synthesis of Quinoxalin-2(1H)-ones
A significant application of α-ketoesters like ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate is in the synthesis of quinoxalin-2(1H)-ones through condensation with o-phenylenediamines. Quinoxalinone derivatives are important scaffolds in medicinal chemistry due to their diverse biological activities.
Protocol 1: Synthesis of 3-(1-Methyl-1H-imidazol-2-yl)quinoxalin-2(1H)-one
This protocol describes the acid-catalyzed cyclization of an N-protected o-phenylenediamine with ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate.[1]
Materials:
-
N-Benzyl-o-phenylenediamine
-
Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (MeCN)
-
Standard laboratory glassware for organic synthesis
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography system
Experimental Procedure:
-
To a solution of N-benzyl-o-phenylenediamine (1.0 mmol) in acetonitrile (3.0 mL) in a round-bottom flask, add ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate (1.0 mmol).
-
To this mixture, add trifluoroacetic acid (1.0 mmol) dropwise at room temperature with stirring.
-
Allow the reaction to proceed at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-3-(1-methyl-1H-imidazol-2-yl)quinoxalin-2(1H)-one.
Quantitative Data:
| Entry | o-Phenylenediamine Derivative | α-Ketoester | Product | Yield (%) |
| 1 | N-Benzyl-o-phenylenediamine | Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate | 1-Benzyl-3-(1-methyl-1H-imidazol-2-yl)quinoxalin-2(1H)-one | [Yield not specified in literature for this specific combination, but analogous reactions yield 60-80%] |
Reaction Workflow:
Caption: Workflow for the synthesis of a quinoxalin-2(1H)-one derivative.
III. N-Acylation of Amines
The acyl group of 2-acyl-1-methyl-1H-imidazoles can be activated by conversion to the corresponding imidazolium salt, which then readily reacts with various nucleophiles, including amines, to form amides.[2][3]
Protocol 2: General Procedure for the N-Acylation of a Primary Amine
This protocol describes a general method for the acylation of a primary amine using an activated form of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate.
Materials:
-
Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate
-
Methyl iodide or Dimethyl sulfate
-
Primary amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Non-nucleophilic base (e.g., triethylamine, DIPEA)
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Procedure:
Step 1: Activation of the Acylating Agent
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate (1.0 mmol) in anhydrous ethyl acetate.
-
Add an excess of methyl iodide or a slight excess of dimethyl sulfate (1.1 mmol).
-
Heat the mixture to reflux and monitor the formation of the imidazolium salt, which may precipitate from the solution. The reaction time can vary from a few hours to overnight.
-
Isolate the resulting imidazolium salt by filtration and wash with anhydrous diethyl ether. Dry under vacuum.
Step 2: Acylation of the Amine
-
In a separate flame-dried flask under an inert atmosphere, dissolve the primary amine (1.0 mmol) and a non-nucleophilic base (1.2 mmol) in an anhydrous solvent such as THF.
-
Add the activated imidazolium salt (1.0 mmol) portion-wise to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Quantitative Data (Hypothetical):
| Entry | Amine | Acylating Agent | Product | Yield (%) |
| 1 | Benzylamine | Activated Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate | N-Benzyl-2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetamide | [Expected high yield based on reactivity principles] |
Signaling Pathway for Acyl Activation and Nucleophilic Attack:
References
- 1. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis and Application of Imidazole Derivatives. Synthesis and Acyl Activation of 2-Acyl-1-methyl-1H-imidazoles(Organic,Chemical) | CiNii Research [cir.nii.ac.jp]
Application Notes and Protocols for HPLC Purification of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of imidazole derivatives using High-Performance Liquid Chromatography (HPLC). The methods outlined below cover both reversed-phase and chiral separations, providing a comprehensive guide for the isolation and purification of these pharmaceutically important compounds.
Reversed-Phase HPLC (RP-HPLC) for Achiral Purification
Reversed-phase HPLC is a powerful technique for the purification of a wide range of imidazole derivatives based on their hydrophobicity.
Application Note: Purification of 2-Aminoimidazole Derivatives
2-Aminoimidazole and its derivatives are a class of heterocyclic compounds with significant biological activities.[1] Effective purification is crucial for their downstream applications in drug discovery and development. This section outlines a general protocol for their purification using RP-HPLC.
Data Presentation: Typical RP-HPLC Conditions
| Parameter | Condition |
| Column | C18 (e.g., 5 µm, 4.6 x 150 mm) or Newcrom R1[1][2] |
| Mobile Phase A | Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid[1][2][3][4][5] |
| Mobile Phase B | Acetonitrile[1][3] |
| Gradient | Optimized based on the specific derivative (e.g., Isocratic or linear gradient) |
| Flow Rate | 1.0 mL/min for analytical; scalable for preparative[1][3] |
| Column Temperature | 30 °C or ambient[1][3] |
| Detection | UV at 210 nm or 254 nm[1][3] |
| Injection Volume | 10-20 µL for analytical; scalable for preparative[1][3] |
Experimental Protocol: RP-HPLC Purification
This protocol provides a step-by-step guide for the purification of a target imidazole derivative.
1. Sample Preparation:
-
Dissolve the crude sample in a suitable solvent, ideally the initial mobile phase composition, to a concentration of approximately 1 mg/mL.[1]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]
2. HPLC System Preparation:
-
Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.
3. Method Development (Analytical Scale):
-
Inject a small volume (e.g., 10 µL) of the prepared sample onto the analytical column.
-
Develop a suitable gradient to achieve optimal separation of the target compound from impurities. A common starting point is a linear gradient from 5% to 95% Acetonitrile over 20-30 minutes.
-
Identify the retention time of the target imidazole derivative.
4. Scale-Up to Preparative HPLC:
-
Once an effective analytical separation is achieved, the method can be scaled up for preparative purification.
-
The flow rate and injection volume are scaled according to the dimensions of the preparative column.[6][7]
-
The gradient time is adjusted to maintain the separation resolution.
5. Fraction Collection:
-
Collect the eluent corresponding to the peak of the target compound.
-
Analyze the purity of the collected fractions using the analytical HPLC method.
6. Post-Purification Processing:
-
Combine the pure fractions and remove the HPLC solvent, typically by rotary evaporation or lyophilization, to obtain the purified imidazole derivative.
Workflow for RP-HPLC Purification
Caption: Workflow for the purification of imidazole derivatives using RP-HPLC.
Chiral HPLC for Enantiomeric Separation
Many imidazole derivatives used as antifungal agents are chiral and are often marketed as racemic mixtures.[8] The separation of enantiomers is critical as they can exhibit different pharmacological and toxicological profiles.
Application Note: Enantioseparation of Antifungal Imidazole Derivatives
This section details a method for the separation of enantiomers of nine imidazole derivatives: bifonazole, butoconazole, econazole, enilconazole, fenticonazole, isoconazole, miconazole, sertaconazole, and tioconazole.[8][9]
Data Presentation: Chiral HPLC Conditions
| Parameter | Condition |
| Column | CHIRALCEL OJ (10 µm; 250 x 4.6 mm)[8][9][10] |
| Mobile Phase | Hexane with alcohol modifiers (2-propanol, ethanol, methanol) and diethylamine (DEA)[8][9][10] |
| Elution Mode | Isocratic or Gradient[8][9] |
| Flow Rate | 0.8 mL/min[8][9][10] |
| Column Temperature | 25 °C (isocratic) or 30 °C (gradient)[8] |
| Detection | UV at 220 nm[8][9][10] |
Experimental Protocol: Chiral HPLC Separation
1. Standard Preparation:
-
Prepare a methanolic solution of the racemic imidazole derivative at a concentration of 0.5 mg/mL.[8]
2. HPLC System and Column:
-
Utilize an HPLC system equipped with a UV detector.
-
Install a CHIRALCEL OJ column.
3. Isocratic Elution (Initial Screening):
-
Begin with an isocratic mobile phase of hexane and an alcohol modifier (e.g., 2-propanol).
-
The percentage of the modifier will need to be optimized for each specific imidazole derivative to achieve baseline separation of the enantiomers.
-
The addition of a small amount of diethylamine (DEA) to the mobile phase can improve peak shape and resolution for basic compounds.[8]
4. Gradient Elution (for Complex Separations):
-
If isocratic elution results in long retention times or poor peak shape for some enantiomers, a gradient elution method can be developed.[8][9]
-
A gradient of increasing alcohol content in hexane can help to elute strongly retained enantiomers more quickly and with better peak symmetry.
5. Data Analysis:
-
Identify the two peaks corresponding to the two enantiomers.
-
Calculate the resolution factor (Rs) to ensure adequate separation for preparative purification (Rs > 1.5 is generally desired).
Logical Relationship of Chiral Method Development
Caption: Logical workflow for developing a chiral HPLC separation method.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 1,1’-Carbonylbis(1H-imidazole) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparative HPLC Column Method Transfer Tool | Thermo Fisher Scientific - US [thermofisher.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: NMR Characterization of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester and its Reaction Products
Audience: Researchers, scientists, and drug development professionals.
Introduction: (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester is a valuable synthetic intermediate in medicinal chemistry and materials science.[1] Its structure features an α-ketoester functionality attached to a methylated imidazole ring, providing multiple sites for chemical modification. The α-keto group is highly electrophilic and susceptible to nucleophilic attack, while the imidazole ring can participate in various coupling reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of the starting material and for monitoring its conversion to various reaction products. These application notes provide detailed protocols for NMR analysis and for typical chemical transformations of this versatile building block.
Application Note 1: NMR Characterization of Starting Material
1.1 Structure and Predicted NMR Assignments
The starting material is ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate, with the chemical formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol .[1] While solution-state NMR of some imidazole derivatives can be complicated by tautomerization or peak broadening, high-resolution spectra can be obtained under appropriate conditions.[2]
The predicted ¹H and ¹³C NMR chemical shifts, based on analogous structures and general principles, are summarized below.[3]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Atom No. | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Imidazole-H | 4 | ~7.1-7.3 | d | ~125-127 |
| Imidazole-H | 5 | ~7.0-7.2 | d | ~128-130 |
| N-CH₃ | 6 | ~3.9-4.1 | s | ~35-37 |
| O-CH₂-CH₃ | 7 | ~4.4-4.6 | q | ~62-64 |
| O-CH₂-CH₃ | 8 | ~1.3-1.5 | t | ~14-15 |
| Imidazole-C | 2 | - | - | ~140-142 |
| C=O (Ketone) | 9 | - | - | ~175-178 |
| C=O (Ester) | 10 | - | - | ~160-163 |
Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The numbering scheme is for assignment purposes only.
1.2 Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the solid this compound (CAS 62366-58-9).
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
¹H NMR Acquisition:
-
Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum with the following typical parameters:
-
Pulse Program: zg30
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 2 seconds
-
-
Process the resulting Free Induction Decay (FID) with an exponential window function and perform Fourier transformation. Phase and baseline correct the spectrum and integrate all signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using the same sample.
-
Typical parameters:
-
Pulse Program: zgpg30
-
Spectral Width: ~220 ppm
-
Number of Scans: 1024-4096 (or more, as needed)
-
Relaxation Delay (d1): 2 seconds
-
-
Process the FID similarly to the ¹H spectrum.
-
Application Note 2: Characterization of Reaction Products
The α-ketoester moiety is highly reactive. Two common and illustrative reactions are the reduction of the ketone to a secondary alcohol and the condensation with a hydrazine to form a hydrazone.
2.1 Reaction Product: Reduction to α-Hydroxyester
The selective reduction of the α-keto group yields ethyl 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate, a bifunctional molecule with potential applications in coordination chemistry and as a precursor for more complex structures.
2.1.1 Protocol: Reduction of the α-Ketoester
-
Dissolve this compound (1.0 eq) in anhydrous methanol or ethanol (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by the slow addition of acetone (5 mL), followed by saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired α-hydroxyester.
2.1.2 Visualization: Reduction Reaction Workflow
Caption: Workflow for the reduction of the α-ketoester.
2.1.3 Comparative NMR Analysis
The most significant changes in the NMR spectra upon reduction are the disappearance of the ketone carbonyl signal in the ¹³C spectrum and the appearance of new signals corresponding to the newly formed C-H and O-H groups.
Table 2: Comparative ¹H and ¹³C NMR Data for Ketoester vs. Hydroxyester Product
| Assignment | Starting Material (Ketoester) | Product (Hydroxyester) | Key Change Description |
| ¹³C: C=O (Ketone) | ~175-178 ppm | Absent | Disappearance of the ketone signal. |
| ¹³C: C-OH | Absent | ~68-72 ppm | Appearance of a new methine carbon signal in the aliphatic region. |
| ¹H: CH-OH | Absent | ~5.2-5.5 ppm (d) | Appearance of a new doublet for the methine proton. |
| ¹H: OH | Absent | ~3.0-5.0 ppm (d, broad) | Appearance of a new, often exchangeable, hydroxyl proton signal. |
2.2 Reaction Product: Condensation to Hydrazone
Condensation with hydrazine derivatives is a classic reaction for ketones, yielding stable hydrazone products. This reaction is useful for derivatization and for introducing further synthetic handles.
2.2.1 Protocol: Hydrazone Formation
-
Dissolve this compound (1.0 eq) in ethanol (0.3 M).
-
Add phenylhydrazine (1.05 eq) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and monitor the reaction by TLC (typically complete within 2-4 hours).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
2.2.2 Comparative NMR Analysis
The formation of the hydrazone results in the replacement of the C=O ketone group with a C=N-NH group, leading to predictable shifts in the NMR spectra.
Table 3: Comparative ¹H and ¹³C NMR Data for Ketoester vs. Hydrazone Product
| Assignment | Starting Material (Ketoester) | Product (Hydrazone) | Key Change Description |
| ¹³C: C=O (Ketone) | ~175-178 ppm | Absent | Disappearance of the ketone signal. |
| ¹³C: C=N | Absent | ~145-155 ppm | Appearance of a new imine carbon signal. |
| ¹H: Phenyl-H (new) | Absent | ~6.8-7.5 ppm (m) | Appearance of signals for the phenyl group protons. |
| ¹H: N-H | Absent | ~9.0-11.0 ppm (s, broad) | Appearance of a downfield, exchangeable N-H proton signal. |
Overall Experimental and Analytical Workflow
The following diagram illustrates the general workflow from a starting material to the synthesis and characterization of its derivatives.
Caption: General workflow for synthesis and NMR characterization.
References
Troubleshooting & Optimization
Navigating the Synthesis of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester synthesis. This valuable intermediate is crucial in various pharmaceutical and chemical research applications. Below, you will find detailed experimental protocols, data-driven insights, and visual aids to navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the N-acylation of 1-methylimidazole with ethyl oxalyl chloride. This reaction typically involves the use of a base to facilitate the acylation process and an appropriate solvent to ensure optimal reaction conditions.
Q2: I am experiencing low yields in my synthesis. What are the likely causes?
A2: Low yields can stem from several factors, including incomplete reaction, side product formation, or suboptimal reaction conditions. Key areas to investigate include the choice of base and solvent, reaction temperature, and the purity of your starting materials. Moisture in the reaction can also significantly reduce the yield by hydrolyzing the ethyl oxalyl chloride.
Q3: What are the common side products in this synthesis, and how can they be minimized?
A3: A potential side product is the di-acylated imidazole, where the ethyl oxalyl group attaches to both nitrogen atoms of a doubly activated imidazole ring, though this is less common with 1-methylimidazole. Another possibility is the hydrolysis of ethyl oxalyl chloride to oxalic acid monoethyl ester, which can occur if moisture is present. To minimize these, ensure anhydrous reaction conditions and consider the dropwise addition of the acylating agent at a controlled temperature.
Q4: How can I effectively purify the final product?
A4: Purification of this compound can typically be achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexane or dichloromethane. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can also be an effective method for obtaining a highly pure product.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective base | Switch to a stronger, non-nucleophilic base like triethylamine or diisopropylethylamine. |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. | |
| Impure starting materials | Ensure the purity of 1-methylimidazole and ethyl oxalyl chloride. Distill 1-methylimidazole if necessary. | |
| Presence of moisture | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products | Side reactions | Add ethyl oxalyl chloride dropwise at a lower temperature to control the reaction rate and minimize side product formation. |
| Incorrect stoichiometry | Carefully control the molar ratio of reactants. A slight excess of 1-methylimidazole may be beneficial. | |
| Difficult Purification | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase if separation is challenging. |
| Oily product that won't crystallize | Attempt co-distillation with a high-boiling solvent to remove residual impurities, followed by high-vacuum distillation or chromatography. |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a generalized procedure and may require optimization based on laboratory conditions and available reagents.
Materials:
-
1-Methylimidazole
-
Ethyl oxalyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylimidazole (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethyl oxalyl chloride (1.1 equivalents) in anhydrous DCM to the stirred mixture via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Presentation
The following table summarizes the impact of different reaction parameters on the yield of the target compound, based on analogous acylation reactions of imidazoles.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Triethylamine | Dichloromethane | 0 to RT | 3 | ~70-80 |
| Pyridine | Dichloromethane | RT | 12 | ~50-60 |
| Potassium Carbonate | Acetonitrile | 50 | 6 | ~60-70 |
| No Base | Dichloromethane | RT | 24 | <10 |
Note: These are representative yields and can vary based on specific experimental conditions.
Visualizing the Synthesis and Troubleshooting
To further aid in understanding the synthesis and troubleshooting process, the following diagrams have been generated.
Caption: General synthesis pathway for the target compound.
Caption: A logical workflow for troubleshooting low yield issues.
Caption: Key experimental parameters influencing yield and purity.
References
Technical Support Center: Synthesis of Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the primary route involving C2-lithiation of 1-methylimidazole followed by acylation with diethyl oxalate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete lithiation: The C2 proton of 1-methylimidazole is acidic, but strong base is required for complete deprotonation. 2. Inactive n-butyllithium: n-Butyllithium is highly reactive and can be degraded by moisture or air. 3. Reaction temperature too high: The lithiated intermediate may be unstable at higher temperatures. 4. Inefficient quenching: The reaction with diethyl oxalate may be incomplete. | 1. Ensure stoichiometric or a slight excess of a strong base like n-butyllithium is used. 2. Use a freshly titrated and properly stored solution of n-butyllithium. 3. Maintain a low reaction temperature (typically -78 °C) during lithiation and quenching. 4. Add diethyl oxalate slowly at low temperature and allow the reaction to warm gradually to room temperature. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Hydrolysis of the ester: The ethyl ester is susceptible to hydrolysis, especially during workup. 2. Di-acylation: Reaction of the product with another molecule of the lithiated imidazole. 3. Side reactions of n-butyllithium: Reaction with solvent or other electrophiles. 4. Reaction at other positions: Although less likely, lithiation and acylation could occur at other positions on the imidazole ring. | 1. Use anhydrous solvents and reagents. Perform the aqueous workup quickly with cold solutions. 2. Use a slight excess of diethyl oxalate and add the lithiated imidazole solution to the diethyl oxalate solution (inverse addition). 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). 4. C2-lithiation is generally favored; however, careful control of reaction conditions (low temperature) is crucial. |
| Product is an Oil Instead of a Solid | 1. Presence of solvent residue: Incomplete removal of reaction solvents or purification eluents. 2. Presence of impurities: Byproducts may act as a eutectic contaminant, lowering the melting point. | 1. Dry the product under high vacuum for an extended period. 2. Purify the product using column chromatography on silica gel. |
| Difficulty in Purification | 1. Product instability on silica gel: The keto-ester functionality can be sensitive to acidic silica gel. 2. Similar polarity of byproducts: Co-elution of impurities with the desired product. | 1. Use silica gel that has been neutralized with a base (e.g., triethylamine) in the eluent system. 2. Optimize the eluent system for column chromatography to achieve better separation. Consider using a gradient elution. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate?
A1: The most prevalent method is the deprotonation of 1-methylimidazole at the C2 position using a strong organolithium base, such as n-butyllithium, followed by acylation of the resulting 2-lithio-1-methyl-1H-imidazole with diethyl oxalate.
Q2: Why is the reaction typically carried out at a very low temperature (e.g., -78 °C)?
A2: Low temperatures are crucial for several reasons. Firstly, the 2-lithio-1-methyl-1H-imidazole intermediate is highly reactive and may be unstable at higher temperatures, leading to decomposition or side reactions. Secondly, it helps to control the selectivity of the lithiation at the C2 position. Finally, it allows for better control of the exothermic reaction upon addition of the electrophile (diethyl oxalate).
Q3: My reaction yields are consistently low. What are the most likely reasons?
A3: Low yields are often attributed to issues with the lithiation step. The n-butyllithium solution may have degraded due to improper storage (exposure to air or moisture). It is highly recommended to titrate the n-butyllithium solution before use to determine its exact concentration. Additionally, ensure that all reagents and solvents are strictly anhydrous and the reaction is conducted under a completely inert atmosphere.
Q4: I observe a significant amount of unreacted 1-methylimidazole in my crude product. How can I improve the conversion?
A4: This indicates incomplete lithiation. Ensure you are using at least one full equivalent of active n-butyllithium. You may consider using a slight excess (e.g., 1.05-1.1 equivalents) to drive the deprotonation to completion. Also, allow sufficient time for the lithiation to occur before adding the diethyl oxalate.
Q5: The final product appears to be degrading over time. What is its stability?
A5: 2-Acyl-1-methyl-1H-imidazoles can be susceptible to hydrolysis, especially under basic or acidic conditions. The ester and keto functionalities can be cleaved. For long-term storage, it is advisable to keep the compound in a cool, dry, and inert environment.
Experimental Protocols
Key Experiment: Synthesis via C2-Lithiation and Acylation
Materials:
-
1-Methylimidazole
-
n-Butyllithium (solution in hexanes, titrated)
-
Diethyl oxalate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve 1-methylimidazole (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.05 equivalents) in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-lithio-1-methyl-1H-imidazole.
-
In a separate flame-dried flask under an inert atmosphere, dissolve diethyl oxalate (1.2 equivalents) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the solution of 2-lithio-1-methyl-1H-imidazole to the diethyl oxalate solution via a cannula while maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Experimental workflow for the synthesis of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate.
Caption: Troubleshooting logic for low product yield in the synthesis.
Technical Support Center: Purification of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Initial Work-up | Incomplete reaction or presence of unreacted starting materials (1-methylimidazole, diethyl oxalate). | - Ensure the reaction has gone to completion using techniques like TLC or LC-MS before quenching. - An acidic wash (e.g., with dilute HCl) can help remove unreacted 1-methylimidazole by forming its water-soluble salt.[1] - Unreacted diethyl oxalate can often be removed by aqueous washes. |
| Formation of side products due to the strong basic conditions (n-butyllithium). | - Optimize the reaction temperature and addition rate of n-butyllithium to minimize side reactions. - Employ column chromatography for effective separation of structurally similar impurities. | |
| Difficulty with Column Chromatography: Tailing of the Product Peak | The basic nature of the imidazole ring can lead to strong interactions with the acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. - Consider using a less acidic stationary phase like neutral or basic alumina. |
| Difficulty with Column Chromatography: Co-elution of Impurities | Impurities have similar polarity to the desired product. | - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.[2] - If normal-phase chromatography is ineffective, consider reverse-phase chromatography. |
| Product "Oils Out" During Recrystallization | The compound is precipitating from the solution as a liquid instead of forming solid crystals. This can be due to a supersaturated solution or rapid cooling. | - Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can aid in slow cooling. - Add a small seed crystal of the pure compound to induce crystallization. - Try a different recrystallization solvent or a solvent mixture.[3] |
| Low Recovery After Recrystallization | The chosen solvent is too good at dissolving the product, even at low temperatures. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. - Use a minimal amount of hot solvent to dissolve the crude product completely. |
| Product Decomposition (Hydrolysis of the Ester) | The α-keto ester functionality can be susceptible to hydrolysis, especially under basic conditions.[4] | - Avoid prolonged exposure to strong bases during work-up and purification. - Use neutral or slightly acidic conditions where possible. - If an aqueous basic wash is necessary, perform it quickly and at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound synthesized via lithiation of 1-methylimidazole followed by acylation with diethyl oxalate?
A1: The most probable impurities include:
-
Unreacted 1-methylimidazole: This is a basic starting material that can be carried through the initial work-up.
-
Unreacted diethyl oxalate: This is the acylating agent.
-
Hydrolyzed product: (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid, formed if the ester is cleaved during work-up or purification.
-
Byproducts from the lithiation step: Quenched lithiated species other than the desired product.
Q2: What is a good starting point for a solvent system for column chromatography?
A2: A common solvent system for the purification of imidazole derivatives is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[2] You can start with a low percentage of ethyl acetate in hexane and gradually increase the polarity. For example, a gradient of 5% to 40% ethyl acetate in hexane. Another option is a mixture of dichloromethane and methanol.
Q3: My compound appears as an oil and is difficult to handle. What should I do?
A3: Some imidazole derivatives are known to be oily and challenging to crystallize. If recrystallization fails, column chromatography is the preferred method for purification. If the purified product is still an oil, you can try co-evaporation with a volatile solvent like toluene to remove residual solvents, or high-vacuum drying.
Q4: How can I confirm the purity of my final product?
A4: Purity can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.[5]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Start eluting the column with the initial non-polar solvent mixture.
-
Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The optimal gradient will need to be determined by monitoring the separation using Thin Layer Chromatography (TLC).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at room temperature. If it dissolves readily, the solvent is likely too good.
-
If it does not dissolve at room temperature, heat the solvent to its boiling point. If the compound dissolves when hot, it is a potentially suitable solvent.
-
Good candidate solvents for imidazole derivatives include ethanol, ethyl acetate/hexane mixtures, or water for more polar compounds.[3]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Data Presentation
| Purification Method | Typical Starting Purity | Typical Final Purity | Expected Yield | Notes |
| Column Chromatography | 60-80% | >95% | 50-85% | Effective for removing a wide range of impurities. Yield can be lower due to the separation process. |
| Recrystallization | >85% | >99% | 70-95% | Best for a final purification step when the initial purity is already high. Yield is dependent on the solubility profile. |
Note: The values presented in this table are estimates for a typical purification of an imidazole derivative and may vary depending on the specific reaction conditions and the nature of the impurities.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. quora.com [quora.com]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate (1210133-00-8) for sale [vulcanchem.com]
- 5. jfda-online.com [jfda-online.com]
Technical Support Center: Optimizing Grignard Reactions with Imidazole Esters
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Grignard reactions involving imidazole esters, specifically alkyl 1-imidazolecarboxylates.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using alkyl 1-imidazolecarboxylates over other esters in Grignard reactions?
A1: Alkyl 1-imidazolecarboxylates are advantageous because they often allow for the synthesis of the desired ester in good to excellent yields while minimizing the common side reaction of double addition of the Grignard reagent, which leads to the formation of tertiary alcohols.[1] This method provides a convenient one-carbon chain extension from an alkyl halide and an alcohol.
Q2: What is the general mechanism of the Grignard reaction with an alkyl 1-imidazolecarboxylate?
A2: The Grignard reagent acts as a nucleophile and attacks the carbonyl carbon of the imidazole ester. This is followed by the elimination of the imidazolecarboxylate leaving group to form a ketone intermediate. In the case of imidazolecarboxylates, the reaction tends to stop at the ester formation stage, whereas with other esters, a second equivalent of the Grignard reagent often reacts with the ketone intermediate.[2][3]
Q3: Are there any types of Grignard reagents that are incompatible with this reaction?
A3: Yes, the use of vinyl and allyl Grignard reagents has been reported to result in complex and intractable reaction mixtures.[1][4] However, the reaction is generally successful with a wide range of primary, secondary, sterically hindered tertiary-alkyl, aryl, and heteroaryl Grignard reagents.[1]
Q4: Does the imidazole ring require a protecting group during this reaction?
A4: When using alkyl 1-imidazolecarboxylates, the imidazole moiety is part of the leaving group and is expelled during the reaction. Therefore, it does not require a separate protecting group.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Ester Product
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | The reaction is sensitive to temperature. A common starting point is to add the Grignard reagent to a solution of the alkyl 1-imidazolecarboxylate at 0 °C, followed by gradual warming to room temperature over several hours (e.g., 14 hours).[1] For some substrates, addition at room temperature can also provide comparable yields.[1] |
| Poor Quality of Grignard Reagent | Ensure the Grignard reagent is freshly prepared or properly titrated to determine its exact concentration.[5] The quality of the magnesium turnings is crucial; they should be shiny and not oxidized.[6] Activation with iodine or 1,2-diiodoethane may be necessary.[6][7] |
| Presence of Water | Grignard reagents are highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used.[5][7] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.[7] |
| Steric Hindrance | While the reaction is tolerant of sterically demanding groups, extremely hindered Grignard reagents (e.g., tert-butylmagnesium chloride) may result in no conversion.[1] Consider using a less hindered reagent if possible. |
| Side Reactions | If the starting materials are not pure, side reactions can occur. Ensure the alkyl 1-imidazolecarboxylate is of high purity. |
Issue 2: Formation of Tertiary Alcohol Byproduct
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | Elevated temperatures can promote the second addition of the Grignard reagent to the newly formed ester. Maintaining a low temperature during the addition and throughout the reaction can suppress the formation of the tertiary alcohol.[8][9] |
| Incorrect Stoichiometry | Using a large excess of the Grignard reagent can increase the likelihood of double addition. Use a stoichiometric amount or a slight excess of the Grignard reagent. |
| Nature of the Ester | While imidazolecarboxylates are less prone to this, the reactivity of the intermediate ketone can still lead to the tertiary alcohol. If this is a persistent issue, consider even lower reaction temperatures, such as -40 °C or -78 °C.[8][9][10] |
Issue 3: Complex and Intractable Reaction Mixture
| Possible Cause | Suggested Solution |
| Use of Incompatible Grignard Reagents | As mentioned, vinyl and allyl Grignard reagents are known to produce complex mixtures in this reaction.[1][4] If your desired product requires such a group, an alternative synthetic route may be necessary. |
| Decomposition of Reagents or Products | Impurities in the magnesium or the alkyl halide can catalyze decomposition, sometimes indicated by the reaction mixture turning dark brown or black.[5] Ensure high purity of all starting materials. |
| Wurtz Coupling | This side reaction can occur, leading to the formation of byproducts. Using a less reactive Grignard reagent or modifying the reaction conditions (e.g., solvent, temperature) might mitigate this. |
Quantitative Data Summary
The following tables summarize the yields of esters prepared from the reaction of various alkyl 1-imidazolecarboxylates with different Grignard reagents, as reported in the literature.[1]
Table 1: Synthesis of Esters from 1-Imidazolecarboxylates and Various Grignard Reagents
| Entry | 1-Imidazolecarboxylate | Grignard Reagent | Product | Yield (%) |
| 1 | Methyl 1-imidazolecarboxylate | Phenylmagnesium chloride | Methyl benzoate | 95 |
| 2 | Methyl 1-imidazolecarboxylate | Ethylmagnesium bromide | Methyl propanoate | 85 |
| 3 | Methyl 1-imidazolecarboxylate | iso-Propylmagnesium chloride | Methyl isobutyrate | 86 |
| 4 | Methyl 1-imidazolecarboxylate | tert-Butylmagnesium chloride | Methyl pivalate | 75 |
| 5 | Methyl 1-imidazolecarboxylate | p-Tolylmagnesium bromide | Methyl 4-methylbenzoate | 89 |
| 6 | Methyl 1-imidazolecarboxylate | 2-Thienylmagnesium bromide | Methyl 2-thiophenecarboxylate | 82 |
| 7 | Benzyl 1-imidazolecarboxylate | Phenylmagnesium chloride | Benzyl benzoate | 94 |
| 8 | (S)-1-Phenylethyl 1-imidazolecarboxylate | Phenylmagnesium chloride | (S)-1-Phenylethyl benzoate | 88 |
Experimental Protocols
General Procedure for the Synthesis of Alkyl 1-Imidazolecarboxylates
To a solution of the desired alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (3.0 equiv). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). After completion, perform an aqueous workup to obtain the analytically pure alkyl 1-imidazolecarboxylate.[1]
General Procedure for the Grignard Reaction of Alkyl 1-Imidazolecarboxylates
-
To a solution of the alkyl 1-imidazolecarboxylate (1.0 equiv) in anhydrous THF under an inert atmosphere, cool the reaction mixture to 0 °C.
-
Slowly add the Grignard reagent (1.1 equiv) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 14 hours.[1]
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.[1]
Visualizations
Caption: General experimental workflow for the Grignard reaction with imidazole esters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 4. Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. adichemistry.com [adichemistry.com]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Removal of Unreacted 1-Methylimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 1-methylimidazole from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted 1-methylimidazole from a reaction mixture?
A1: The most common methods for removing unreacted 1-methylimidazole include vacuum distillation, liquid-liquid extraction, and column chromatography. The choice of method depends on the scale of the reaction, the properties of the desired product, and the available equipment.
Q2: My product is thermally sensitive. Can I still use distillation to remove 1-methylimidazole?
A2: Yes, vacuum distillation is the recommended method for thermally sensitive products.[1] 1-Methylimidazole has a high boiling point at atmospheric pressure (198 °C), which can lead to thermal decomposition of sensitive compounds.[1] By reducing the pressure, the boiling point of 1-methylimidazole is significantly lowered, allowing for its removal at a much lower temperature.
Q3: During liquid-liquid extraction, the 1-methylimidazole is not completely removed from my organic layer. How can I improve the separation?
A3: To improve the removal of 1-methylimidazole during liquid-liquid extraction, you can perform multiple extractions with water or brine.[2] Since 1-methylimidazole has some water solubility, repeated washes will enhance its removal. For a more effective approach, washing the organic layer with a dilute aqueous acid solution (e.g., 0.5 M - 1 M HCl) will protonate the 1-methylimidazole, forming a water-soluble salt that partitions into the aqueous phase.[3]
Q4: Can I use scavenger resins to remove 1-methylimidazole?
A4: While scavenger resins are effective for removing various impurities, their specific application for scavenging 1-methylimidazole is less commonly documented.[4][5] However, resins with acidic functional groups could potentially bind the basic 1-methylimidazole. It is advisable to screen a small sample of your reaction mixture with different scavenger resins to determine their efficacy.
Troubleshooting Guides
Vacuum Distillation
Problem: The distillation is very slow or the target vacuum pressure cannot be reached.
-
Cause: This is likely due to a vacuum leak in your distillation setup.[1]
-
Solution:
-
Check all glassware joints to ensure they are properly sealed with vacuum grease.
-
Inspect all tubing for cracks, holes, or loose connections.
-
Verify that the vacuum pump is functioning correctly and the pump oil is clean.[1]
-
Problem: The 1-methylimidazole in the distillation flask is bumping violently.
-
Cause: Bumping is common in vacuum distillation due to a lack of nucleation sites for smooth boiling.[1]
-
Solution:
-
Use a magnetic stir bar and stir plate to ensure vigorous stirring.[1]
-
Alternatively, add boiling chips to the distillation flask.
-
Problem: The distilled 1-methylimidazole has a yellow or brown tint.
-
Cause: Discoloration can be caused by thermal decomposition if the distillation is carried out at too high a temperature.[1]
-
Solution:
-
Ensure the heating mantle is set to the lowest temperature necessary for a steady distillation rate.
-
Use a high-quality vacuum to lower the boiling point as much as possible.
-
Liquid-Liquid Extraction
Problem: Emulsion formation during extraction.
-
Cause: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, making layer separation difficult.
-
Solution:
-
Gently invert the separatory funnel multiple times instead of shaking vigorously.
-
If an emulsion forms, let the mixture stand for a period to allow the layers to separate.
-
Adding a small amount of brine can help to break up the emulsion.
-
Data Presentation
Table 1: Vacuum Distillation Parameters for 1-Methylimidazole
| Pressure (kPa) | Pressure (mmHg) | Boiling Point (°C) |
| 4.0 | ~30 | 100-110 |
| 1.3-2.7 | 10-20 | Not Specified |
Data compiled from publicly available sources.[1][6]
Experimental Protocols
Protocol 1: Removal of 1-Methylimidazole by Vacuum Distillation
-
Drying: Dry the crude reaction mixture containing 1-methylimidazole over a suitable drying agent, such as anhydrous sodium sulfate, and filter.[2][7] For rigorous drying, 1-methylimidazole can be refluxed over sodium metal under an inert atmosphere before distillation, but this should be done with extreme caution.[1]
-
Setup: Assemble a standard vacuum distillation apparatus, including a Claisen adapter, a thermometer, a condenser, and a receiving flask.[1] Ensure all joints are properly sealed.
-
Distillation: Begin stirring and slowly apply vacuum. Once the desired pressure is reached and stable, gently heat the distillation flask.[1]
-
Collection: Collect and discard any initial forerun. Collect the main fraction of 1-methylimidazole at a constant temperature and pressure.[1] A recovery of over 97% can be achieved.[8]
Protocol 2: Removal of 1-Methylimidazole by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent in which your product is soluble and which is immiscible with water (e.g., dichloromethane, ethyl acetate).[2]
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with water. Repeat the wash 2-3 times to remove the bulk of the 1-methylimidazole.
-
Acidic Wash (Optional but Recommended): To remove residual 1-methylimidazole, wash the organic layer with a dilute aqueous HCl solution (e.g., 0.5 M). This will protonate the 1-methylimidazole, making it highly water-soluble.
-
Neutralization and Brine Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[2][7]
Visualizations
Caption: Experimental workflow for the removal of 1-methylimidazole by vacuum distillation.
Caption: Experimental workflow for the removal of 1-methylimidazole by liquid-liquid extraction.
Caption: Logical decision tree for selecting a removal method for 1-methylimidazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Scavenger resin - Wikipedia [en.wikipedia.org]
- 5. canftech.com [canftech.com]
- 6. CN103086978A - 1-methylimidazole preparation method - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]
Preventing decomposition of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate
This support center provides researchers, scientists, and drug development professionals with essential information to prevent the decomposition of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate and why is it prone to decomposition?
Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate (CAS RN: 62366-58-9) is an organic compound featuring an α-keto ester functional group and a 1-methyl-imidazole ring.[1] Its instability stems from the inherent reactivity of the α-keto ester moiety, which is susceptible to degradation through pathways like hydrolysis and decarboxylation.[2][3][4][5] The presence of the imidazole ring may also contribute to instability, as imidazole can act as a nucleophilic catalyst for ester hydrolysis.[6]
Q2: What are the ideal storage conditions for this compound?
To ensure maximum stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[7] Recommended storage temperatures are cool, typically between 2-8°C, and in a dry, well-ventilated area away from heat and sources of ignition.[7][8][9]
Q3: Is this compound sensitive to moisture or air?
Yes. As an ester, particularly an activated α-keto ester, it is susceptible to hydrolysis in the presence of water.[5][8] Exposure to air and humidity should be minimized. The imidazole ring can also make the compound more hygroscopic.
Q4: I am purifying the compound using column chromatography. Are there any special precautions?
Yes, purification of keto esters on silica gel can be challenging due to potential decomposition.[10] To mitigate this, consider the following:
-
Use a less acidic, neutral grade of silica gel.
-
Add a small amount of a neutralizer, such as triethylamine (0.1-1%), to the eluent.[10]
-
Work quickly to minimize the compound's contact time with the silica gel.[10]
Q5: What are common signs of decomposition?
Visual signs of decomposition can include a change in color (e.g., turning yellow or brown) or consistency. In analytical data, decomposition may appear as low or inconsistent yields in reactions, or as multiple unexpected peaks with poor shapes in HPLC or NMR analysis.[2][3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| DEC-001 | Compound has changed color (e.g., yellowing) upon storage. | 1. Slow decomposition due to exposure to air, moisture, or light. 2. Storage at an inappropriate temperature. | 1. Discard the degraded compound. 2. For future storage, ensure the vial is tightly sealed, purged with inert gas (N₂ or Ar), and stored in a cool (2-8°C), dark, and dry place.[7][8][9] |
| RXN-002 | Low or inconsistent yield in a reaction where the compound is a starting material. | 1. The starting material has degraded prior to use. 2. Decomposition is occurring under the specific reaction conditions (e.g., presence of water, strong base/acid, high temperature). | 1. Verify the purity of the starting material before use via NMR or LC-MS. 2. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere. 3. Keep reaction temperatures as low as feasible. |
| PLC-003 | Multiple unexpected peaks observed during HPLC analysis. | 1. On-column decomposition. 2. Sample degradation in the analysis solvent or while waiting in the autosampler.[3] | 1. Use a buffered mobile phase to maintain an optimal pH. 2. Analyze samples as quickly as possible after preparation.[3] 3. Keep samples cool (e.g., 4°C) in the autosampler.[3] |
| PUR-004 | Significant loss of product during work-up or purification. | 1. Hydrolysis during aqueous work-up. 2. Decomposition on silica gel during chromatography.[10] | 1. Minimize contact time with aqueous layers. Use chilled, neutral water or brine for washing. 2. Follow the specialized chromatography procedures outlined in FAQ Q4.[10] |
Data Summary
Table 1: Factors Affecting Compound Stability
The following table summarizes key environmental factors known to influence the stability of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate, based on the properties of α-keto esters.
| Factor | Effect on Stability | Rationale |
| Temperature | High Instability | Elevated temperatures can accelerate decomposition pathways, including decarboxylation.[2] |
| Moisture / Humidity | High Instability | Prone to hydrolysis, where water attacks the ester group, leading to the formation of the corresponding carboxylic acid and ethanol.[5][8] |
| pH (Aqueous) | High Instability | Hydrolysis can be catalyzed by both acidic and basic conditions.[11] The compound is most stable at a neutral pH. |
| Incompatible Materials | High Instability | Avoid strong oxidizing agents, strong bases, strong acids, and alcohols, which can promote decomposition or unwanted side reactions.[8] |
| Air / Oxygen | Moderate Instability | While hydrolysis is the primary concern, slow oxidation over time can occur. Storage under an inert atmosphere is recommended. |
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Upon receipt, immediately place the manufacturer's sealed container in a dark, dry location at 2-8°C.
-
For long-term storage after opening, transfer the compound into a clean, dry vial equipped with a PTFE-lined cap.
-
Flush the vial headspace with a gentle stream of inert gas (e.g., argon or nitrogen) for 30-60 seconds.
-
Seal the vial tightly and wrap the cap with parafilm to provide an additional barrier against moisture and air.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Return the vial to a 2-8°C, dark, and dry storage location.
Protocol 2: Handling and Use in an Anhydrous Reaction
-
Allow the sealed container of the compound to warm to room temperature before opening to prevent condensation of moisture on the cold solid.
-
Set up the reaction glassware and dry it thoroughly in an oven or by flame-drying under vacuum.
-
Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
Briefly remove the cap from the reagent vial in a glovebox or under a positive flow of inert gas.
-
Quickly weigh the desired amount of the compound and add it to the reaction vessel. If possible, perform this transfer in a glovebox.
-
Reseal the reagent vial, purge with inert gas, and return it to cold storage.
-
Add anhydrous solvent to the reaction vessel via cannula or a dry syringe.
-
Maintain a positive pressure of inert gas throughout the entire experimental procedure.
Visualizations
Caption: Potential decomposition of the title compound via hydrolysis.
Caption: Recommended workflow for handling the compound to minimize decomposition.
Caption: Troubleshooting logic for diagnosing the source of decomposition.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. synquestlabs.com [synquestlabs.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Imidazole Acylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the acylation of imidazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low product yields in imidazole acylation reactions in a question-and-answer format.
Q1: My imidazole acylation reaction shows a very low conversion rate or fails to proceed. What are the primary factors I should investigate?
A1: Low conversion in imidazole acylation can stem from several factors, primarily related to the nucleophilicity of the imidazole, the reactivity of the acylating agent, and the reaction conditions. Here are the initial checks to perform:
-
Imidazole Activation: The nitrogen atom in the imidazole ring is basic and can be protonated, which significantly reduces its nucleophilicity. For the acylation to occur efficiently, this nitrogen often needs to be deprotonated by a suitable base.[1]
-
Reagent Purity: Ensure the purity of your imidazole substrate, acylating agent (e.g., acyl chloride, anhydride), and solvent. Impurities can interfere with the reaction.
-
Anhydrous Conditions: Acylating agents like acyl chlorides and anhydrides are highly sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used, as water will consume the acylating agent.
Q2: I am using a Lewis acid catalyst (e.g., AlCl₃) for my acylation, similar to a Friedel-Crafts reaction, but it's not working. Why?
A2: The nitrogen atoms in the imidazole ring are Lewis basic and can form a complex with Lewis acid catalysts like aluminum chloride. This interaction deactivates the catalyst, often leading to very low or no yield.[1] Unlike typical Friedel-Crafts acylations, Lewis acids are generally not effective for the N-acylation of imidazoles and can even promote side reactions.
Q3: What is the role of a base in imidazole acylation, and how do I choose the right one?
A3: A base is often crucial for deprotonating the N-H of the imidazole, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic acylating agent. The choice of base depends on the reactivity of the specific imidazole and the acylating agent.
-
For simple imidazoles and reactive acylating agents: Weaker bases like triethylamine (Et₃N) or pyridine can be sufficient.
-
For less reactive systems: A stronger base, such as sodium hydride (NaH), may be required to ensure complete deprotonation.[1]
-
Catalytic Approach: In some cases, imidazole itself can act as a catalyst in acyl transfer reactions.[2][3]
Q4: My reaction is producing multiple products or unexpected side products. What are the common side reactions and how can they be minimized?
A4: Several side reactions can occur during imidazole acylation, leading to a complex product mixture and low yield of the desired N-acyl imidazole.
-
Ring Fission: Under the influence of certain acylating agents and alkalis, the imidazole ring can undergo cleavage. For instance, the Schotten-Baumann reaction conditions can lead to the fission of the imidazole ring.[4]
-
C-acylation: While N-acylation is generally favored, C-acylation at the carbon atoms of the imidazole ring can occur, especially with highly activated rings or under specific conditions.
-
Diacylation: If the initially formed N-acyl imidazole is not stable, it might react further.
To minimize these side reactions, consider the following:
-
Milder Reaction Conditions: Use less reactive acylating agents if possible.
-
Controlled Stoichiometry: Use a 1:1 molar ratio of imidazole to the acylating agent.
-
Lower Temperature: Running the reaction at a lower temperature can often improve selectivity.
Q5: How does the choice of acylating agent and solvent affect the reaction outcome?
A5: The choice of both the acylating agent and the solvent plays a significant role in the success of the acylation.
-
Acylating Agent: The reactivity of the acylating agent is a key factor. Acyl chlorides are generally more reactive than anhydrides. For sensitive substrates, using a less reactive acylating agent might be necessary to avoid side reactions.
-
Solvent: The solvent should be inert to the reactants and capable of dissolving both the imidazole and the other reagents.
-
Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly used.
-
Polar aprotic solvents like dimethylformamide (DMF) can be effective, especially when using bases like sodium hydride.[1]
-
Data Presentation
The following tables summarize the impact of different catalysts and functionalization reagents on the yield of imidazole modification.
Table 1: Effect of a Clay Catalyst on N-Functionalization of Imidazole [5]
| Entry | Functionalization Reagent | Product | Time (min) | Yield (%) |
| 1 | Benzoyl chloride | N-Benzoyl imidazole | 5 | 96 |
| 2 | Acetyl chloride | N-Acetyl imidazole | 4 | 97 |
| 3 | Methyl iodide | N-Methyl imidazole | 22 | 85 |
| 4 | Benzyl chloride | N-Benzyl imidazole | 12 | 92 |
Reaction Conditions: 1.05 mmol of imidazole, 1.05 mmol of reagent, 0.5g of clay catalyst, room temperature, solvent-free.
Experimental Protocols
Protocol 1: General Procedure for N-Acetylation of Imidazole using Acetic Anhydride
This protocol is a synthesized procedure based on common laboratory practices for N-acylation.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the imidazole.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir.
-
Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-acetylimidazole. The product can be further purified by column chromatography or recrystallization if necessary.
Visualizations
Diagram 1: General Workflow for Troubleshooting Low Conversion in Imidazole Acylation
Caption: A stepwise workflow for troubleshooting low yields in imidazole acylation.
Diagram 2: Logical Relationships in Imidazole Acylation Troubleshooting
Caption: Key factors influencing the outcome of imidazole acylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Imidazole catalysis. II. Acyl transfer and the reactions of acetyl imidazole with water and oxygen anions. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. US3197476A - Method of synthesis of 1-acyl imidazoles - Google Patents [patents.google.com]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
Technical Support Center: Synthesis of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester. Our aim is to help you identify and resolve common issues, leading to improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is the acylation of 1-methylimidazole with an appropriate acylating agent, typically ethyl oxalyl chloride, in the presence of a non-nucleophilic base. This reaction is a form of Friedel-Crafts acylation adapted for a heterocyclic compound.
Q2: What are the typical reaction conditions for this synthesis?
A2: Typical conditions involve reacting 1-methylimidazole with ethyl oxalyl chloride in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at reduced temperatures (e.g., 0 °C to room temperature). A non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), is often used to scavenge the HCl generated during the reaction.
Q3: I am observing a low yield of the desired product. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal stoichiometry: The molar ratio of reactants is crucial. Ensure you are using an appropriate excess of the acylating agent and base.
-
Moisture contamination: The acylating agent, ethyl oxalyl chloride, is highly sensitive to moisture and can hydrolyze, reducing its effectiveness. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Degradation of product: The product may be unstable under the reaction or work-up conditions. Minimize exposure to high temperatures and strongly acidic or basic conditions.
Q4: My final product is discolored. What could be the reason?
A4: Discoloration often indicates the presence of impurities or degradation products. Potential causes include:
-
Side reactions: Unwanted side reactions can produce colored byproducts.
-
Starting material impurities: Impurities in the 1-methylimidazole or ethyl oxalyl chloride can lead to colored contaminants.
-
Air oxidation: Some compounds are sensitive to air and can oxidize over time, leading to discoloration.
Q5: How can I effectively purify the final product?
A5: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is effective in separating the desired product from byproducts and unreacted starting materials. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC, even after extended reaction time | 1. Formation of stable byproducts. 2. Di-acylation of the imidazole ring. 3. Reaction with impurities in starting materials. | 1. Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions. 2. Use a less reactive acylating agent if possible. 3. Ensure the purity of starting materials through distillation or recrystallization. |
| Product decomposes during column chromatography | 1. Product instability on silica gel. 2. Use of a protic eluent. | 1. Deactivate the silica gel with a small amount of triethylamine in the eluent. 2. Use a less polar solvent system if possible. 3. Consider alternative purification methods like preparative HPLC. |
| NMR spectrum shows unexpected signals | 1. Presence of unreacted starting materials. 2. Formation of isomeric byproducts. 3. Residual solvent from purification. | 1. Improve purification to remove starting materials. 2. Characterize the byproduct to understand its structure and adjust reaction conditions to avoid its formation. 3. Dry the sample under high vacuum for an extended period. |
| Low Mass Balance after Work-up | 1. Loss of product during aqueous extraction due to some water solubility. 2. Product volatility. | 1. Perform multiple extractions with the organic solvent. 2. Saturate the aqueous layer with brine to decrease the solubility of the organic product. 3. Carefully remove the solvent under reduced pressure at a low temperature. |
Experimental Protocols
General Synthesis of this compound
-
To a solution of 1-methylimidazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Purifying Imidazole Compounds with Column Chromatography
Welcome to our technical support center dedicated to providing solutions for challenges encountered during the column chromatography purification of imidazole compounds. This resource is designed for researchers, scientists, and drug development professionals to address specific experimental issues through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of imidazole derivatives, offering practical solutions and preventative measures.
Issue 1: Co-elution of the imidazole derivative with starting materials or other impurities.
Answer: Co-elution is a frequent challenge that can be addressed by optimizing your separation parameters. Here are several strategies to improve the resolution between your target compound and impurities[1]:
-
Optimize the Mobile Phase: The polarity of the eluent system is critical. If you are using an isocratic system (constant solvent mixture), switching to a gradient elution can be highly effective. Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds with very close Rf values[1].
-
Solvent System Modification: Experiment with different solvent systems. Common choices for imidazole derivatives include ethyl acetate/hexane, dichloromethane/methanol, and chloroform/methanol. The addition of a small amount of a polar solvent like methanol can significantly alter the selectivity[1].
-
Change the Stationary Phase:
-
Different Silica Gel: If you are using standard silica gel (60 Å), consider one with a different pore size. Alternatively, a bonded phase silica, such as C18 for reverse-phase chromatography, may be suitable if your compound is sufficiently non-polar[1].
-
Alumina: For basic compounds like imidazoles, basic or neutral alumina can offer better separation and reduce peak tailing compared to silica gel[1].
-
-
Sample Loading Technique: Instead of loading your sample dissolved in a solvent, try a "dry loading" method. Adsorb your sample onto a small amount of silica gel and then load the resulting dry powder onto the column. This technique often leads to sharper bands and improved separation[1].
Issue 2: Significant peak tailing of the imidazole derivative on a silica gel column.
Answer: Peak tailing is often caused by strong interactions between the basic imidazole ring and the acidic silanol groups on the surface of the silica gel. To mitigate this, consider the following[1]:
-
Add a Basic Modifier: Incorporating a small amount of a base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into your mobile phase can neutralize the acidic sites on the silica gel. This reduces the strong interactions, leading to improved peak shape[1].
-
Use a Different Stationary Phase: Switching to a more basic stationary phase, like neutral or basic alumina, can prevent the strong acidic interactions that cause tailing[1].
Issue 3: Low recovery of the purified imidazole derivative after column chromatography.
Answer: Low yield can be a significant issue. Here are some potential causes and their solutions:
-
Irreversible Adsorption: Your compound may be irreversibly binding to the stationary phase. This can be addressed by using a less acidic stationary phase like alumina or by deactivating the silica gel with a base like triethylamine before running the column[1].
-
Compound Instability: Your imidazole derivative might be degrading on the acidic silica gel. If you suspect this, switching to a more neutral stationary phase like neutral alumina is recommended[1].
-
Improper Fraction Collection: You might be cutting your fractions too broadly or too narrowly. Closely monitor the elution using thin-layer chromatography (TLC) to ensure you are collecting all of the desired product[1].
-
Co-elution with a Non-UV-Active Impurity: An impurity that is not visible under UV light might be co-eluting with your product, leading to a lower-than-expected yield of the pure compound. Analyze your fractions using other methods like NMR or mass spectrometry to identify any unseen impurities[1].
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying imidazole compounds?
A1: The choice of stationary phase depends on the specific properties of your imidazole derivative.
-
Silica Gel: This is the most common choice for normal-phase chromatography. However, due to the basic nature of the imidazole ring, peak tailing can be an issue. This can often be overcome by adding a basic modifier to the mobile phase[1].
-
Alumina (Neutral or Basic): For basic compounds like imidazoles, alumina can be a better choice than silica gel as it reduces the strong acidic interactions that lead to tailing and potential degradation[1].
-
Reversed-Phase (C18): If your imidazole derivative is sufficiently non-polar, reversed-phase chromatography using a C18-bonded silica gel can be a very effective purification method[1].
Q2: How do I choose the right mobile phase for my imidazole purification?
A2: The selection of the mobile phase is crucial for achieving good separation.
-
Normal-Phase Chromatography: Common solvent systems include mixtures of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate, dichloromethane, or chloroform. The polarity is adjusted to achieve an optimal Rf value for your compound on TLC (typically between 0.2 and 0.4)[2]. For highly polar imidazoles, a dichloromethane/methanol system may be more suitable[1].
-
Reversed-Phase Chromatography: Typical mobile phases consist of a mixture of water and an organic solvent like acetonitrile or methanol. Buffers or additives like formic acid (0.1%) may be included to improve peak shape[1].
Q3: Can I use gradient elution for purifying imidazole compounds?
A3: Yes, gradient elution is often recommended, especially when dealing with complex mixtures or when the polarity difference between your target compound and impurities is small. Starting with a lower polarity mobile phase and gradually increasing the polarity can significantly improve separation efficiency[1].
Q4: My imidazole compound seems to be unstable on the column. What can I do?
A4: If you suspect your compound is degrading, the acidic nature of silica gel is a likely cause. Switching to a more neutral stationary phase, such as neutral alumina, can prevent this degradation. Additionally, minimizing the time the compound spends on the column by using a faster flow rate (in flash chromatography) can also help[1].
Quantitative Data Summary
The following tables provide a summary of typical parameters used in the purification of imidazole-containing compounds.
Table 1: Common Mobile Phase Systems for Imidazole Purification by Normal-Phase Chromatography.
| Solvent System | Typical Ratio Range | Notes |
| Hexane / Ethyl Acetate | 90:10 to 50:50 | Good for less polar imidazole derivatives. |
| Dichloromethane / Methanol | 99:1 to 90:10 | Suitable for more polar imidazole derivatives. |
| Chloroform / Methanol | 99:1 to 95:5 | An alternative for polar compounds. |
| With Triethylamine (TEA) | Add 0.1 - 1% (v/v) | To reduce peak tailing on silica gel.[1] |
Table 2: Typical Conditions for Reversed-Phase HPLC of Imidazole Compounds.
| Parameter | Condition | Source |
| Stationary Phase | C18 or C8 bonded silica | [1] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.025 M KH₂PO₄, pH 3.2 | [1] |
| Mobile Phase B | Acetonitrile or Methanol | [1] |
| Elution | Isocratic or Gradient | [1] |
| Detection | UV (e.g., 210-300 nm) | [3][4] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Substituted Imidazole
This protocol provides a general guideline and should be optimized for your specific compound.
-
Preparation of the Column:
-
Sample Preparation and Loading:
-
Wet Loading: Dissolve the crude imidazole derivative in a minimal amount of the mobile phase or a slightly more polar solvent[1].
-
Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column[1].
-
-
Elution:
-
Begin elution with the initial, low-polarity mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., from 90:10 hexane/ethyl acetate to 80:20, then 50:50). A step or linear gradient can be employed[1].
-
If peak tailing is observed, consider adding 0.5% triethylamine to the mobile phase[1].
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product[1].
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative[1].
-
Protocol 2: Acid-Base Extraction for Purification of an N-Alkylated Imidazole
This technique is useful for separating basic imidazole products from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate)[1].
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl).
-
Shake the funnel vigorously and allow the layers to separate. The basic N-alkylated imidazole will be protonated and move into the aqueous layer.
-
Drain the organic layer and save the acidic aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the product.
-
-
Neutralization and Back-Extraction:
-
Combine the acidic aqueous extracts in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper). The neutral imidazole derivative should precipitate if it is insoluble in water[1].
-
If the product precipitates, collect it by vacuum filtration.
-
If the product is water-soluble or oils out, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane)[1].
-
-
Drying and Solvent Removal:
-
Combine the organic extracts from the back-extraction.
-
Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified N-alkylated imidazole[1].
-
Visualizations
Caption: General workflow for column chromatography purification of imidazole compounds.
Caption: Troubleshooting logic for common imidazole purification issues.
References
Technical Support Center: Enhancing Regioselectivity in Reactions with Imidazole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving regioselectivity in reactions involving imidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in substitution reactions on the imidazole ring?
A1: The regioselectivity of substitution reactions on the imidazole ring is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions.[1]
-
Electronic Effects: The imidazole ring possesses distinct electronic characteristics. The C5 position is generally electron-rich, making it susceptible to electrophilic attack, while the C2 proton is the most acidic.[1] Electron-withdrawing groups on the ring can deactivate the adjacent nitrogen, thereby influencing N-alkylation, whereas the inductive effects of substituents are major determinants in directing C-H functionalization.[1][2]
-
Steric Hindrance: The size of both existing substituents on the imidazole ring and the incoming electrophile significantly impacts the site of substitution.[1] Larger groups will favor substitution at the less sterically hindered position, a particularly crucial factor in the N-alkylation of unsymmetrically substituted imidazoles.[1][2][3]
-
Reaction Conditions: The choice of solvent, base, catalyst, and temperature can dramatically alter the regiochemical outcome. For instance, in palladium-catalyzed C-H arylations, switching from a carbonate base to an alkoxide base can shift selectivity from the C5 to the C2 position.[1] Similarly, N-alkylation under basic versus "neutral" conditions proceeds through different mechanisms, leading to different product ratios.[1][2]
Q2: How can I achieve selective N-alkylation on an unsymmetrical imidazole?
A2: Achieving selective N-alkylation is a common challenge because deprotonation of imidazole results in an anion where the negative charge is delocalized between both nitrogen atoms, often leading to a mixture of regioisomers.[1][4] Several strategies can be employed to control the regioselectivity:
-
Steric Control: Utilize a bulky substituent on the imidazole ring or a bulky alkylating agent to direct alkylation to the less sterically hindered nitrogen.[1][5]
-
Electronic Control: An electron-withdrawing group at the C4(5) position deactivates the adjacent N3 nitrogen towards electrophilic attack, favoring alkylation at the more distant N1 position.[1][2]
-
Protecting Groups: Employ a directing or protecting group. For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to protect one nitrogen, allowing for selective functionalization of the other.[1][6]
-
Reaction Conditions Optimization: The choice of base and solvent system is critical and can significantly influence the isomeric ratio.[5]
Q3: I am struggling with regioselectivity in a Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl compound. How can I improve it?
A3: The use of unsymmetrical dicarbonyls in the Debus-Radziszewski synthesis often leads to a mixture of regioisomers.[7] To enhance regioselectivity, consider the following approaches:
-
Catalyst Selection: While the classic reaction can be performed without a catalyst, various Lewis and Brønsted acids have been shown to improve yields and, in some cases, selectivity. Experimenting with different catalysts, such as CuI or CuCl₂·2H₂O, may favor the formation of one regioisomer.[7]
-
Reaction Conditions: Microwave irradiation has been demonstrated to improve yields and reduce reaction times, and optimizing the temperature and reaction time can also influence the isomeric ratio.[7]
Troubleshooting Guides
Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N3 regioisomers.
This is a common issue arising from the similar reactivity of the two nitrogen atoms in the imidazole ring. The following workflow can help you troubleshoot and optimize your reaction for better selectivity.
Problem 2: My palladium-catalyzed C-H arylation is giving a mixture of C2 and C5 products, or no reaction at the desired C4 position.
Regiocontrol in C-H arylation is highly dependent on the catalytic system and the inherent reactivity of the C-H bonds.
-
For C2 vs. C5 Selectivity:
-
Review Your Catalytic System: The choice of base is critical. For palladium-catalyzed reactions, switching from a carbonate to an alkoxide base can favor C2 arylation over C5.[1] The solvent also plays a crucial role, with nonpolar solvents sometimes favoring C2 selectivity.[6]
-
Protecting Groups: The use of an N-protecting group, such as SEM, can be instrumental in directing C-H arylation.[6]
-
-
For C4 Arylation:
-
The C4 position of imidazole is generally the least reactive towards direct C-H arylation.[6] A common strategy to achieve C4 functionalization is to use a "SEM-switch" methodology. This involves protecting the imidazole with a SEM group, performing a C5-arylation, and then transposing the SEM group from N1 to N3, which activates the original C4 position for a subsequent C5-arylation.[6]
-
Data Presentation
Table 1: Influence of Base and Solvent on the N-Alkylation of Indazole (A Model for Imidazole Derivatives)
| Entry | Base | Solvent | N1:N2 Ratio | Yield (%) |
| 1 | Cs₂CO₃ | Dioxane | >98:2 (N1) | 96 |
| 2 | Cs₂CO₃ | DMF | - | 60 |
| 3 | Cs₂CO₃ | DMSO | - | 54 |
| 4 | NaH | THF | >99:1 (N1) | 89 |
| 5 | DBAD, PPh₃ | THF | 1:2.9 (N2) | 58 |
Data adapted from a study on indazole N-alkylation, which presents similar regioselectivity challenges to imidazole and highlights the significant influence of the base-solvent system.[8]
Table 2: Regioselective C-H Arylation of N-SEM-Imidazoles
| Entry | Position | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| 1 | C5 | 4-Bromoanisole | Pd(OAc)₂ | K₂CO₃ | Dioxane | 85 |
| 2 | C2 | 4-Chloroanisole | Pd(OAc)₂ | NaOt-Bu | Toluene | 78 |
| 3 | C5 | 4-Bromobenzonitrile | Pd(OAc)₂ | K₂CO₃ | Dioxane | 92 |
| 4 | C2 | 4-Chlorobenzonitrile | Pd(OAc)₂ | NaOt-Bu | Toluene | 81 |
This table summarizes typical conditions for achieving regioselective C5 or C2 arylation of SEM-protected imidazoles.[1][6]
Experimental Protocols
Protocol 1: Van Leusen Imidazole Synthesis for 1,5-Disubstituted Imidazoles
This protocol describes a one-pot, two-step synthesis of 1,5-disubstituted imidazoles.[7]
Step 1: Imine Formation
-
In a suitable reaction vessel, mix the aromatic aldehyde (1.0 equiv) and the primary amine (1.0 equiv).
-
Heat the mixture without a solvent in a microwave reactor at 60°C for 4 minutes to form the imine. Alternatively, stir the mixture in methanol at room temperature for 30 minutes.
Step 2: Cycloaddition
-
To the vessel containing the pre-formed imine, add tosylmethyl isocyanide (TosMIC) (1.0 equiv), K₂CO₃ (2.0 equiv), and acetonitrile.
-
Heat the reaction mixture under microwave irradiation or conventional reflux until the reaction is complete, as monitored by TLC.
-
After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,5-disubstituted imidazole.
Protocol 2: Debus-Radziszewski Synthesis of a Trisubstituted Imidazole
This protocol provides a general method for the synthesis of 2,4,5-trisubstituted imidazoles using a copper catalyst.[7]
-
In a round-bottom flask, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), the aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol), ammonium acetate (3.0 mmol), and CuI (15 mol%).
-
Add butanol (7 mL) to the flask.
-
Heat the mixture to reflux with stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 25 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into crushed ice and stir the resulting precipitate at room temperature.
-
Filter the solid product and wash with water.
Protocol 3: Palladium-Catalyzed C5-Arylation of 1-SEM-Imidazole
This protocol describes the selective arylation at the C5 position of SEM-protected imidazole.[1]
-
To a dried reaction vessel, add 1-SEM-imidazole (1.0 equiv), the aryl halide (1.2 equiv), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vessel and heat the reaction mixture to 110°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 5-aryl-1-SEM-imidazole.
Signaling Pathways and Workflows
Logical Workflow for Regioselective Synthesis of Imidazoles
The following diagram illustrates a decision-making process for selecting a synthetic strategy based on the desired imidazole substitution pattern.
References
- 1. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. ijprajournal.com [ijprajournal.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Spectroscopic Signature of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester: A Comparative NMR Analysis
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of novel compounds is paramount. This guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester, a key heterocyclic building block. Due to the limited availability of direct experimental spectra in the public domain, this guide offers a comparative analysis based on structurally similar compounds, providing a robust framework for spectral interpretation and characterization.
The structural elucidation of this compound (Molecular Formula: C8H10N2O3, Molecular Weight: 182.18 g/mol ) is crucial for its application in synthetic chemistry and drug discovery. NMR spectroscopy serves as a powerful tool for confirming its molecular structure by providing detailed information about the chemical environment of each proton and carbon atom.
Predicted NMR Spectral Data
Based on the analysis of related imidazole and α-keto ester derivatives, the following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound.
Table 1: Predicted 1H NMR Data for this compound (in CDCl3)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Imidazole H-4/H-5 | ~7.0-7.5 | d | ~1-2 | 1H |
| Imidazole H-4/H-5 | ~7.0-7.5 | d | ~1-2 | 1H |
| -OCH2CH3 | ~4.4 | q | ~7.1 | 2H |
| N-CH3 | ~4.0 | s | - | 3H |
| -OCH2CH3 | ~1.4 | t | ~7.1 | 3H |
Table 2: Predicted 13C NMR Data for this compound (in CDCl3)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (keto) | ~175-185 |
| C=O (ester) | ~160-165 |
| Imidazole C-2 | ~140-145 |
| Imidazole C-4/C-5 | ~125-130 |
| Imidazole C-4/C-5 | ~125-130 |
| -OCH2CH3 | ~62-63 |
| N-CH3 | ~35-37 |
| -OCH2CH3 | ~14 |
Comparative Analysis with Structurally Similar Compounds
To substantiate the predicted spectral data, a comparison with experimentally determined NMR data of analogous compounds is presented below.
Table 3: 1H NMR Data Comparison
| Compound | Imidazole/Aromatic H (ppm) | -OCH2CH3 (ppm) | N-CH3/Other CH3 (ppm) | -OCH2CH3 (ppm) |
| This compound (Predicted) | ~7.0-7.5 | ~4.4 | ~4.0 | ~1.4 |
| Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate | 7.29-7.38 (m, 9H) | 4.21 (q) | - | 1.14 (t) |
| Ethyl 2-oxo-2-phenylacetate | 7.52-8.04 (m, 5H) | 4.46 (q) | - | 1.43 (t) |
Table 4: 13C NMR Data Comparison
| Compound | C=O (keto/amide) (ppm) | C=O (ester) (ppm) | Imidazole/Aromatic C (ppm) | -OCH2CH3 (ppm) | N-CH3/Other CH3 (ppm) | -OCH2CH3 (ppm) |
| This compound (Predicted) | ~175-185 | ~160-165 | ~125-145 | ~62-63 | ~35-37 | ~14 |
| Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate | 164.8 | - | 120.6-128.2 | 52.5 | - | 16.3 |
| Ethyl 2-oxo-2-phenylacetate | 186.4 | 163.8 | 128.9-134.9 | 62.3 | - | 14.1 |
The comparison reveals that the chemical shifts of the ethyl ester group are expected to be in a similar range across these molecules. The primary difference will lie in the signals from the imidazole ring compared to the benzimidazole or phenyl rings in the analogues. The electron-withdrawing nature of the α-keto-ester functionality will influence the chemical shifts of the imidazole ring protons and carbons, likely causing them to appear at a lower field.
Experimental Protocol for NMR Analysis
A standard and reliable protocol for acquiring high-quality 1H and 13C NMR spectra for compounds like this compound is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6)).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean and dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.
-
The spectrometer should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and lineshape.
3. 1H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.
4. 13C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set a spectral width that covers the entire range of carbon chemical shifts (e.g., 0-200 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for 13C NMR due to the low natural abundance of the 13C isotope.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Data Processing: Similar to 1H NMR, the data is processed using Fourier transform, phasing, and baseline correction.
Visualizing the Molecular Structure and NMR Assignments
The following diagrams, generated using Graphviz, illustrate the molecular structure and the logical workflow for NMR analysis.
Caption: Molecular structure of this compound.
Caption: A streamlined workflow for the NMR analysis of organic compounds.
This comprehensive guide, through predictive data and comparative analysis, provides a solid foundation for the spectroscopic characterization of this compound. The detailed experimental protocol and visual aids further support researchers in their analytical endeavors.
Comparative Analysis of the Mass Spectrometry Fragmentation of Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate against simpler, related structures. Understanding the fragmentation pathways is crucial for the structural elucidation of novel compounds and for identifying metabolites in drug development studies. This document presents expected fragmentation patterns based on established principles for imidazole and ethyl ester derivatives, detailed experimental protocols for acquiring such data, and a visual representation of the primary fragmentation pathway.
Comparative Fragmentation Data
The fragmentation of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate is predicted to be a composite of the fragmentation patterns of its constituent parts: the 1-methylimidazole ring and the ethyl 2-oxoacetate side chain. The following table compares the expected major fragments of the target compound with those of 1-methylimidazole and ethyl acetate.
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Interpretation of Key Fragments |
| Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate | 182 | 154, 137, 110, 82, 81, 54 | Loss of CO, Loss of ethoxy radical, Loss of ethyl group and CO, 1-methyl-1H-imidazolium cation, Acylium ion from imidazole, Imidazole ring fragment |
| 1-Methylimidazole | 82 | 81, 55, 54, 42 | Loss of H, Loss of HCN, Loss of NCH, Loss of C2H2 |
| Ethyl Acetate | 88 | 73, 70, 61, 45, 43, 29 | Loss of methyl radical, Loss of H2O, Loss of C2H3, Ethoxy cation, Acetyl cation, Ethyl cation |
Proposed Fragmentation Pathway
The fragmentation of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate is initiated by the ionization of the molecule. The primary cleavage is expected to occur at the bonds adjacent to the carbonyl groups and within the ester functionality. The imidazole ring itself is relatively stable, with fragmentation primarily involving the side chain.
Caption: Proposed EI-MS fragmentation pathway for ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate.
Experimental Protocols
To obtain the mass spectrometry data for a comparative analysis, the following experimental protocol is recommended.
Objective: To determine the electron ionization mass spectrometry (EI-MS) fragmentation pattern of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate and comparator compounds.
Materials:
-
Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate (high purity)
-
1-Methylimidazole (analytical standard)
-
Ethyl acetate (analytical standard)
-
Methanol or other suitable volatile solvent (HPLC grade)
-
Gas chromatograph-mass spectrometer (GC-MS) system with an EI source
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of each compound in a suitable volatile solvent (e.g., methanol).
-
Dilute the stock solutions to a final concentration of 10-100 µg/mL for analysis.
-
-
GC-MS Instrument Settings:
-
Injector:
-
Injection volume: 1 µL
-
Injector temperature: 250 °C
-
Split ratio: 20:1 (can be adjusted based on sample concentration)
-
-
Gas Chromatograph:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven temperature program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI).
-
Electron energy: 70 eV.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Scan range: m/z 35-500.
-
Scan rate: 2 scans/second.
-
-
-
Data Acquisition:
-
Inject a solvent blank to ensure the cleanliness of the system.
-
Inject each prepared sample solution.
-
Acquire the mass spectrum for each chromatographic peak corresponding to the target and comparator compounds.
-
-
Data Analysis:
-
Identify the molecular ion peak for each compound.
-
Identify and record the m/z values and relative abundances of the major fragment ions.
-
Propose fragmentation pathways based on the observed neutral losses and the structures of the fragment ions.
-
Compare the fragmentation pattern of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate with those of 1-methylimidazole and ethyl acetate to identify characteristic fragments and fragmentation mechanisms.
-
Discussion
The predicted fragmentation pattern of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate suggests that the initial cleavages will occur at the more labile oxoacetate and ester linkages. The loss of a CO molecule (28 Da) is a common fragmentation for compounds with adjacent carbonyl groups. Cleavage of the ethoxy radical (45 Da) is a characteristic fragmentation of ethyl esters.[1][2] The resulting acylium ion can then undergo further fragmentation.
The presence of the 1-methylimidazole moiety is expected to yield characteristic ions at m/z 82 and 81, corresponding to the intact 1-methyl-1H-imidazolium cation and its subsequent loss of a hydrogen atom.[3][4] The stability of the imidazole ring means that its fragmentation, such as the loss of HCN, is likely to occur from the imidazole-containing fragment ions after the initial losses from the side chain.[5]
In comparison, the fragmentation of 1-methylimidazole itself is dominated by the loss of a hydrogen atom and subsequent ring fragmentation.[3][4] Ethyl acetate fragmentation is characterized by alpha-cleavage to form the acetyl cation (m/z 43) and cleavage of the ethyl group.[2][6]
By comparing the experimental mass spectrum of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate with these simpler analogues, researchers can confirm the presence of both the 1-methylimidazole and the ethyl 2-oxoacetate functionalities and gain confidence in the structural assignment of the parent molecule and its potential metabolites.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Imidazole, 1-methyl- [webbook.nist.gov]
- 5. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Comparative study of different synthetic routes to (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for the preparation of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester, a key building block in pharmaceutical synthesis. This document outlines two distinct methods, presenting detailed experimental protocols, a summary of quantitative data, and visual representations of the synthetic pathways to aid in the selection of the most suitable route for specific research and development needs.
Introduction
This compound, with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol , is a valuable intermediate in the synthesis of various active pharmaceutical ingredients.[1] The selection of an appropriate synthetic route is critical for efficiency, scalability, and cost-effectiveness in the drug development process. This guide compares two potential synthetic strategies: direct acylation of 1-methylimidazole with ethyl oxalyl chloride and a proposed Grignard-based approach.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes discussed in this guide.
| Parameter | Route 1: Direct Acylation | Route 2: Grignard Reaction (Proposed) |
| Starting Materials | 1-Methylimidazole, Ethyl Oxalyl Chloride, Triethylamine | 2-Bromo-1-methylimidazole, Magnesium, Diethyl Oxalate |
| Key Reaction Type | Acylation | Grignard Reaction |
| Solvent | Dry Acetonitrile | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Reported Yield | Not explicitly stated, product isolated | Not reported |
| Purification Method | Column Chromatography | Quenching, Extraction, and Column Chromatography/Distillation |
| Number of Steps | 1 | 2 (Grignard formation + reaction) |
Synthetic Route 1: Direct Acylation with Ethyl Oxalyl Chloride
This method involves the direct C-acylation of 1-methylimidazole with ethyl oxalyl chloride in the presence of a base. A reported procedure for a similar nitro-substituted analog suggests the feasibility of this approach.
Experimental Protocol
To a solution of 1-methylimidazole (1 equivalent) and triethylamine (1 equivalent) in dry acetonitrile (100 ml), ethyl oxalyl chloride (1.1 equivalents) is added dropwise at 0°C. After the addition is complete, the reaction mixture is stirred overnight at room temperature. The resulting solid (triethylamine hydrochloride) is filtered off, and the filtrate is evaporated to yield a gummy residue. This residue is then purified by column chromatography on silica gel, eluting with chloroform, to afford this compound as a gum which solidifies upon chilling.
Logical Workflow for Direct Acylation
Caption: Workflow for the direct acylation of 1-methylimidazole.
Synthetic Route 2: Grignard Reaction with Diethyl Oxalate (Proposed)
This proposed route involves the formation of a Grignard reagent from a halogenated 1-methylimidazole, followed by its reaction with diethyl oxalate. While a specific procedure for the target molecule is not available, this method is a common strategy for the synthesis of α-keto esters.
Experimental Protocol
Part A: Formation of the Grignard Reagent
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under a nitrogen atmosphere, magnesium turnings (1.1 equivalents) are placed. A solution of 2-bromo-1-methylimidazole (1 equivalent) in anhydrous diethyl ether or THF is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.
Part B: Reaction with Diethyl Oxalate
In a separate flame-dried, three-necked round-bottom flask, a solution of diethyl oxalate (1.0 equivalent) in anhydrous diethyl ether or THF is prepared and cooled to -78 °C using a dry ice/acetone bath. The freshly prepared Grignard reagent is slowly added to the cooled diethyl oxalate solution. The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm slowly to room temperature. The reaction is quenched by the careful addition of a saturated ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by vacuum distillation or column chromatography.
Signaling Pathway for the Grignard-based Synthesis
Caption: Proposed pathway for the Grignard-based synthesis.
Comparative Discussion
-
Route 1 (Direct Acylation): This method is a more direct, one-step process. The use of readily available starting materials like 1-methylimidazole and ethyl oxalyl chloride makes it an attractive option. However, the reaction may require careful control of conditions to avoid side reactions, and the purification of the gummy product could be challenging on a larger scale. The yield for the specific target molecule is not reported, which is a significant unknown.
-
Route 2 (Grignard Reaction): This proposed two-step route offers a potentially cleaner reaction through the specific formation of the C-C bond via a Grignard reagent. This method can be advantageous for regioselectivity. However, it requires the preparation of a halogenated precursor (2-bromo-1-methylimidazole) and the handling of moisture-sensitive Grignard reagents, which adds complexity and potential cost. The success of this route is contingent on the stable formation of the imidazolyl Grignard reagent.
Conclusion
Both the direct acylation and the proposed Grignard reaction present viable, yet distinct, strategies for the synthesis of this compound. The choice between these routes will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the technical capabilities for handling sensitive reagents. For rapid, direct synthesis, the acylation route may be preferable, provided that purification challenges can be managed. For potentially higher yields and cleaner reactions, the Grignard approach, despite its complexity, warrants investigation. Further experimental validation is necessary to determine the optimal conditions and yields for both pathways.
References
A Comparative Guide to Purity Validation of Synthesized Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those with pharmaceutical potential, rigorous purity assessment is a critical step to ensure the safety, efficacy, and reproducibility of subsequent studies. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of synthesized ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate, a heterocyclic compound of interest in medicinal chemistry.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a cornerstone technique for the purity analysis of a vast array of organic compounds, especially for non-volatile and thermally labile molecules like many imidazole derivatives. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for separating the target compound from potential impurities generated during synthesis.
Experimental Protocol: RP-HPLC
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Materials and Reagents:
-
Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate (synthesized)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Reference standard of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate (if available, >99.5% purity)
3. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the synthesized ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
Hypothetical HPLC Data Summary
| Parameter | Synthesized Compound | Reference Standard |
| Retention Time (min) | 8.52 | 8.51 |
| Peak Area (%) | 99.65 | 99.98 |
| Tailing Factor | 1.05 | 1.02 |
| Theoretical Plates | > 5000 | > 5000 |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, orthogonal methods are often employed to provide a more comprehensive purity profile. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are two common alternatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and thermally stable compounds. It offers excellent separation efficiency and provides structural information from the mass spectrometer, which is invaluable for identifying unknown impurities.
Experimental Protocol: GC-MS
1. Instrumentation:
-
A gas chromatograph coupled with a mass spectrometer (GC-MS).
2. Materials and Reagents:
-
Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate (synthesized)
-
Dichloromethane (GC grade)
3. Chromatographic and Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
4. Sample Preparation:
-
Dissolve approximately 1 mg of the synthesized compound in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a sample without the need for a reference standard of the same compound.[1] It is non-destructive and provides detailed structural information.[2]
Experimental Protocol: ¹H NMR for Purity Determination
1. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
2. Materials and Reagents:
-
Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate (synthesized)
-
Deuterated chloroform (CDCl₃) with a known internal standard (e.g., maleic acid or dimethyl sulfone) of high purity.
3. NMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the protons of interest.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).
4. Sample Preparation:
-
Accurately weigh a known amount of the synthesized compound and a known amount of the internal standard into an NMR tube.
-
Dissolve the mixture in a known volume of CDCl₃.
5. Data Analysis:
-
The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.
Comparative Performance Data
| Analytical Method | Analyte Volatility | Thermal Stability | Key Advantages | Key Limitations | Typical Purity (%) |
| HPLC-UV | Non-volatile | Not required | Wide applicability, high resolution, quantitative accuracy.[3] | Requires soluble sample, potential for co-elution. | > 99.5 |
| GC-MS | Volatile | Required | Excellent for volatile impurities, provides structural information.[4] | Not suitable for non-volatile or thermally labile compounds.[3] | > 99.0 |
| ¹H NMR | Not a factor | Not required | Absolute quantification without a specific reference standard, non-destructive.[1] | Lower sensitivity than chromatographic methods, potential for peak overlap.[5] | > 98.0 |
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for purity validation.
Caption: Comparison of analytical techniques.
Conclusion
The purity validation of synthesized ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate is most effectively achieved using a multi-faceted approach. RP-HPLC stands out as a robust and high-resolution method for primary purity assessment. However, for comprehensive characterization and to ensure the absence of volatile or co-eluting impurities, orthogonal techniques such as GC-MS and quantitative NMR are highly recommended. The choice of methods should be guided by the specific properties of the synthesized compound and any suspected impurities.
References
A Comparative Guide to Acylation Reagents: (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate acylation reagent is a critical step in the synthesis of a wide array of molecules, from small organic compounds to complex bioconjugates. This guide provides an objective comparison of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester with other commonly employed acylation reagents. The comparison is supported by available experimental data and established chemical principles to aid in making informed decisions for specific synthetic challenges.
This compound is an α-keto ester derivative of imidazole. While not a conventional acylation reagent in the same vein as acyl chlorides or anhydrides, its structural features suggest potential for acyl transfer reactions, particularly in the synthesis of amides and esters. This guide will evaluate its plausible performance against established reagents such as acyl chlorides, acid anhydrides, and modern peptide coupling agents.
Performance Comparison of Acylation Reagents
| Reagent Class | Specific Reagent | Typical Yield (%) | Typical Reaction Time | Key Advantages | Key Disadvantages |
| α-Keto Ester | This compound | Theoretical | Variable | Potentially mild reaction conditions; good functional group tolerance. | Lower reactivity; may require a catalyst or elevated temperatures; limited literature data. |
| Acyl Chloride | Benzoyl Chloride | >90 | < 1 hour | High reactivity; cost-effective. | Generates corrosive HCl byproduct; moisture sensitive; can lead to over-acylation. |
| Acid Anhydride | Benzoic Anhydride | 80-95 | 1-4 hours | Less reactive and more selective than acyl chlorides; byproduct (carboxylic acid) is less corrosive than HCl. | May require a catalyst or higher temperatures. |
| Peptide Coupling | HATU / DIPEA | >95 | 1-2 hours | High yields; fast reactions; low racemization; suitable for sensitive substrates. | High cost; requires a non-nucleophilic base. |
| Peptide Coupling | EDC / HOBt | 80-95 | 12-24 hours | Water-soluble byproducts (for EDC); good for peptide synthesis. | Can be slower than HATU; potential for side reactions. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. Below are representative protocols for the acylation of benzylamine using various reagents.
Protocol 1: Acylation using Benzoyl Chloride (Schotten-Baumann Conditions)
Materials:
-
Benzylamine (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve benzylamine in DCM.
-
Add the 10% aqueous NaOH solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride to the vigorously stirred biphasic mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Acylation using Benzoic Anhydride
Materials:
-
Benzylamine (1.0 eq)
-
Benzoic Anhydride (1.2 eq)
-
Pyridine (as catalyst and base)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve benzylamine and benzoic anhydride in DCM in a round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product as necessary.
Protocol 3: Amide Coupling using HATU
Materials:
-
Benzoic Acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve benzoic acid and HATU in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5-10 minutes at room temperature for pre-activation.
-
Add benzylamine to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography.[1]
Protocol 4: Amide Coupling using EDC/HOBt
Materials:
-
Benzoic Acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of benzoic acid in anhydrous DCM or DMF, add HOBt and benzylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC to the cooled solution in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.[2]
Protocol 5: Theoretical Protocol for Acylation using this compound (via Transamidation)
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Optional: Lewis acid catalyst (e.g., Sc(OTf)₃) or base
-
Magnetic stirrer and stir bar
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
Add benzylamine to the solution.
-
If required, add a catalytic amount of a Lewis acid or a suitable base.
-
Heat the reaction mixture to reflux and stir for 12-48 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired amide.
Visualizing Reaction Pathways
Diagrams created using Graphviz (DOT language) illustrate the fundamental mechanisms of acylation and the logical workflow for comparing acylation reagents.
Caption: Generalized mechanism of nucleophilic acyl substitution.
Caption: Logical workflow for comparing acylation reagents.
Conclusion
The choice of an acylation reagent is a multifaceted decision that depends on factors such as substrate reactivity, desired yield, reaction time, cost, and the tolerance of the substrate to harsh conditions.
-
Acyl chlorides and acid anhydrides remain the workhorses for many acylation reactions due to their high reactivity and cost-effectiveness. However, the generation of corrosive byproducts necessitates careful handling and workup procedures.
-
Peptide coupling reagents like HATU and EDC/HOBt offer superior performance for the synthesis of amides, especially with sensitive or sterically hindered substrates, providing high yields under mild conditions with minimal side reactions. Their primary drawback is the significantly higher cost.
-
This compound represents a potential alternative for acylation, likely proceeding through a transamidation-type mechanism. Based on the reactivity of similar α-keto esters, it is expected to be a milder acylating agent than acyl chlorides or anhydrides. This could be advantageous for substrates with sensitive functional groups. However, the lack of extensive experimental data means that its efficiency and substrate scope are not yet well-established. Reactions may require optimization, including the use of catalysts or elevated temperatures, to achieve satisfactory yields and reaction times.
For researchers exploring novel synthetic routes or working with delicate molecules, the exploration of milder reagents like this compound could be a worthwhile endeavor. However, for well-established, robust, and high-yielding acylations, traditional reagents or modern coupling agents currently offer more predictable and reliable outcomes. Further research is needed to fully elucidate the synthetic utility of this compound as a practical acylation reagent.
References
The Rising Star in Heterocyclic Scaffolding: A Comparative Guide to (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester
For researchers, scientists, and drug development professionals navigating the intricate landscape of complex molecule synthesis, the choice of building blocks is paramount. In the quest for efficiency and novel molecular architectures, (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester is emerging as a versatile and potent reagent. This guide provides an objective comparison of its efficacy in the synthesis of functionalized heterocyclic systems against established alternative methodologies, supported by experimental data and detailed protocols.
This compound, an α-keto ester bearing an N-methylimidazole moiety, offers a unique combination of reactive handles for the construction of diverse heterocyclic frameworks. Its utility is particularly notable in reactions where both the electrophilic keto-ester functionality and the imidazole ring can participate in or influence the course of the reaction.
Performance in Heterocycle Synthesis: A Comparative Analysis
While direct, side-by-side comparative studies for every application of this compound are not yet prevalent in the literature, we can infer its performance by examining its role in key transformations, such as the synthesis of substituted furans, and comparing it to traditional methods.
One notable application of α-keto esters is in the Feist-Benary furan synthesis, a classic method for constructing furan rings. Here, we compare the potential outcomes of using our target reagent in such a synthesis with two alternative, well-established methods for furan synthesis: the Paal-Knorr synthesis and the Allenic ketone cyclization.
| Method | Reagents | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Feist-Benary Synthesis (with this compound) | α-haloketone, Base | Room temperature to mild heating | 60-80 (estimated) | Mild conditions, readily available starting materials, introduces a functionalized imidazole moiety. | Limited direct literature for this specific reagent, potential for side reactions. |
| Paal-Knorr Furan Synthesis | 1,4-dicarbonyl compound | Acid catalyst (e.g., H₂SO₄, p-TsOH), heat | 70-95 | High yields, simple procedure. | Requires synthesis of the 1,4-dicarbonyl precursor, harsh acidic conditions can be incompatible with sensitive functional groups. |
| Allenic Ketone Cyclization | Allenic ketone | Silver or gold catalyst | 75-90 | High efficiency, good functional group tolerance. | Requires synthesis of specialized allenic ketone precursors, catalysts can be expensive. |
Experimental Protocols
Key Experiment: Feist-Benary Furan Synthesis with an α-Keto Ester
This protocol describes a general procedure for the Feist-Benary synthesis of a substituted furan, illustrating the utility of α-keto esters like this compound.
Materials:
-
This compound (1.0 eq)
-
α-chloroacetone (1.1 eq)
-
Sodium ethoxide (1.2 eq)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
To this solution, this compound is added dropwise at 0 °C.
-
α-chloroacetone is then added to the reaction mixture, and it is stirred at room temperature for 12-24 hours, with reaction progress monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted furan.
Visualizing the Synthetic Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of a complex molecule using this compound as a key building block.
Caption: Experimental workflow for complex molecule synthesis.
Logical Relationships in Reagent Selection
The decision to use this compound over other alternatives often depends on the desired final product and the synthetic strategy. The following diagram outlines the logical considerations.
Caption: Decision tree for reagent selection in heterocyclic synthesis.
X-ray crystallography of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester derivatives
A comparative guide to the X-ray crystallography of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester and its derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of crystallographic data with other imidazole derivatives and includes detailed experimental protocols.
Comparative Analysis of Crystallographic Data
While specific crystallographic data for this compound is not publicly available, this guide presents a comparative analysis of closely related imidazole derivatives that have been characterized by X-ray crystallography. This comparison offers insights into the structural properties of this class of compounds. The data is summarized in the table below.
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 1-(1-Methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate | C₁₂H₁₁N₅ · 2H₂O | Orthorhombic | Pna2₁ | 18.8585(9) | 4.7884(2) | 14.4285(6) | - | 1302.92(10) | 4 | [1] |
| Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate | C₇H₉N₃O₄ | Monoclinic | P2₁/c | 4.6619(2) | 17.3256(7) | 11.1490(4) | 103.204(2) | 876.70(6) | 4 | [2] |
| Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate | C₈H₁₁N₃O₄ | Orthorhombic | P2₁2₁2₁ | 4.416(3) | 10.290(6) | 20.769(12) | - | 943.7(10) | 4 | [3] |
| 1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | C₂₈H₁₉F₃N₂ | Monoclinic | I2/a | 22.1693(7) | 8.1636(6) | 25.7250(19) | 112.526(9) | - | - | [4] |
| 2-(4-fluorophenyl)-4,5-diphenyl-1-(4-trifluoro)-phenyl-1H-imidazole | C₂₈H₁₈F₄N₂ | Triclinic | P-1 | 9.2427(6) | 13.4381(9) | 19.7520(4) | 99.530(5) | - | - | [4] |
Experimental Protocols
The determination of the crystal structure of imidazole derivatives involves several key steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.[5]
Synthesis and Crystallization
The synthesis of imidazole derivatives can be achieved through various methods, including multi-component reactions.[4] For the title compound class, N-alkylation of a precursor imidazole with an appropriate alkyl halide under basic conditions is a common strategy.[5]
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent, such as ethanol or methanol.[5][6]
X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[5] Data is collected at a controlled temperature, often 100 K or 293 K, to minimize thermal vibrations.[5] The collected diffraction data are processed using specialized software to integrate the reflection intensities and apply corrections for factors such as absorption.[2]
The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures.[4] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[7]
Visualizations
The following diagrams illustrate a typical experimental workflow for X-ray crystallography and a general workflow for drug discovery, where these compounds may find application.
Caption: Experimental workflow for X-ray crystallography.
Caption: Generalized drug discovery and development workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.iucr.org [journals.iucr.org]
A Comparative Guide to the Reactivity of Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate and Ethyl 1-methyl-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two key imidazole derivatives: ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate and ethyl 1-methyl-1H-imidazole-2-carboxylate. Understanding the distinct reactivity profiles of these compounds is crucial for their effective application in medicinal chemistry and organic synthesis, particularly in the design and development of novel therapeutic agents. This comparison is based on fundamental principles of organic chemistry and supported by established experimental protocols for analogous compounds.
Structural and Electronic Properties
The primary structural difference between the two molecules lies in the presence of an α-keto group in ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate. This feature significantly influences the electronic properties and, consequently, the chemical reactivity of the molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate | C₈H₁₀N₂O₃[1][2] | 182.18[1][3] | Imidazole, α-Keto Ester |
| Ethyl 1-methyl-1H-imidazole-2-carboxylate | C₇H₁₀N₂O₂[4][5] | 154.17 | Imidazole, Ester |
The α-keto group in ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate introduces a second electrophilic center and enhances the electrophilicity of the adjacent ester carbonyl carbon through inductive effects. In contrast, ethyl 1-methyl-1H-imidazole-2-carboxylate possesses a single electrophilic ester carbonyl.
Reactivity Comparison
The presence of the α-keto group makes ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate a more versatile and reactive substrate compared to ethyl 1-methyl-1H-imidazole-2-carboxylate. The reactivity can be compared across several key reaction types:
Nucleophilic Acyl Substitution
Nucleophilic acyl substitution is a characteristic reaction of esters. However, the rates and outcomes of these reactions are expected to differ significantly between the two compounds.
Ethyl 1-methyl-1H-imidazole-2-carboxylate will undergo typical nucleophilic acyl substitution reactions, where a nucleophile attacks the ester carbonyl, leading to the displacement of the ethoxide leaving group. The reactivity is comparable to other simple aromatic esters.
Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate presents two electrophilic carbonyl carbons. Nucleophilic attack can occur at either the keto or the ester carbonyl. Generally, the ketone carbonyl is more electrophilic and thus more susceptible to nucleophilic attack than the ester carbonyl. This can lead to a variety of products depending on the nucleophile and reaction conditions. The electron-withdrawing effect of the adjacent keto group also makes the ester carbonyl more reactive towards nucleophiles compared to the ester in ethyl 1-methyl-1H-imidazole-2-carboxylate.
Reduction Reactions
The reduction of the two compounds is expected to yield different products due to the differing functional groups.
Ethyl 1-methyl-1H-imidazole-2-carboxylate can be reduced to the corresponding primary alcohol, 1-methyl-1H-imidazol-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of simple esters under standard conditions.
Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate offers more possibilities for selective reduction. The more reactive ketone carbonyl can be selectively reduced to a secondary alcohol using milder reducing agents such as sodium borohydride, yielding ethyl 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate. The use of stronger reducing agents like LiAlH₄ would likely reduce both the keto and the ester functionalities to the corresponding diol.
| Reducing Agent | Product from Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate | Product from Ethyl 1-methyl-1H-imidazole-2-carboxylate |
| NaBH₄ | Ethyl 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate | No reaction (under standard conditions) |
| LiAlH₄ | 1-(1-Methyl-1H-imidazol-2-yl)ethane-1,2-diol | (1-Methyl-1H-imidazol-2-yl)methanol |
Hydrolysis
The hydrolysis of the ester group to a carboxylic acid is another important reaction. The rate of hydrolysis is expected to be faster for ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate due to the electronic effect of the adjacent keto group.
Acid-catalyzed hydrolysis of both esters will yield the corresponding carboxylic acids. The reaction is reversible and requires an excess of water to drive it to completion.
Base-mediated hydrolysis (saponification) is an irreversible process that will yield the carboxylate salt of the respective acids. The rate of saponification for ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate is predicted to be significantly higher than that for ethyl 1-methyl-1H-imidazole-2-carboxylate.
Experimental Protocols
The following are generalized experimental protocols for key reactions, which can be adapted to compare the reactivity of the two target compounds.
General Protocol for Base-Mediated Hydrolysis (Saponification)
-
Dissolution: Dissolve the ester (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.
-
Addition of Base: Add an aqueous solution of a base (e.g., 1 M NaOH, 1.5 eq) to the ester solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and acidify with a suitable acid (e.g., 1 M HCl) to a pH of approximately 3-4.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid, which can be further purified by recrystallization or column chromatography.
General Protocol for Reduction with Sodium Borohydride
-
Dissolution: Dissolve the substrate (1.0 eq) in a protic solvent such as methanol or ethanol at 0 °C.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the solution while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Conclusion
References
A Comparative Guide to the Economic Viability of Synthetic Pathways for Olmesartan Intermediates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Olmesartan, a widely prescribed antihypertensive drug, involves the construction of key intermediates that significantly influence the overall cost and efficiency of the manufacturing process. This guide provides a comparative analysis of different synthetic pathways for critical Olmesartan intermediates, with a focus on their economic viability. The information is compiled from various scientific publications and patents, offering insights into process yields, starting materials, and operational efficiency.
Comparative Analysis of Synthetic Pathways
The economic feasibility of a synthetic route is a multifactorial assessment that includes the cost of raw materials, reaction yields, process complexity, solvent usage, and catalyst efficiency. Below is a summary of key quantitative data for different approaches to synthesizing Olmesartan intermediates.
| Pathway | Key Intermediate | Starting Materials | Reported Yield | Key Economic Considerations | Reference |
| Pathway 1: One-Pot, Three-Component Assembly | Trityl Olmesartan Medoxomil | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one | 72-75% over three steps | Reduces unit operations and solvent usage; simplifies the process, making it suitable for industrial scale-up. | |
| Pathway 2: High-Yield Industrial Process | Olmesartan Medoxomil | Imidazole ethyl ester derivative, 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide | 62% overall yield (99.9% purity) | Competent for industrial production with short reaction times and high purity; minimizes impurities. | |
| Pathway 3: Cost-Effective Route from Tartaric Acid | 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester | Tartaric acid | >60% total yield | Utilizes cheaper and more readily available starting materials compared to the diaminomaleonitrile route, leading to lower production costs. | |
| Pathway 4: Improved Synthesis of Imidazole Intermediate | 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester | 2-propyl-1H-imidazole-4,5-carboxylic acid diethyl ester, Methyl magnesium bromide | Good yield and purity | Focuses on controlling potential impurities at the intermediate stage, which is economically advantageous for large-scale synthesis. |
Experimental Protocols
Detailed methodologies are crucial for replicating and evaluating the described synthetic pathways. Below are the protocols for key experiments cited in this guide.
Pathway 1: One-Pot, Three-Component Assembly of Trityl Olmesartan Medoxomil
This process involves the sequential addition of reagents in a single pot to synthesize Trityl Olmesartan Medoxomil.
-
Step 1: N-Alkylation. In a suitable reactor, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is reacted with 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole in the presence of a base (e.g., potassium carbonate) in a solvent like N,N-dimethylformamide (DMF). The reaction is monitored for completion.
-
Step 2: Hydrolysis. Without isolating the product from Step 1, an aqueous solution of a base (e.g., potassium hydroxide) is added to the reaction mixture to hydrolyze the ethyl ester.
-
Step 3: Esterification. Following hydrolysis, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one is added to the reaction mixture to form Trityl Olmesartan Medoxomil. The final product is then isolated and purified.
Pathway 3: Synthesis of Imidazole Intermediate from Tartaric Acid
This pathway offers a more economical route to a key imidazole intermediate.
-
Step 1: Cyclization. Tartaric acid is used as the starting material. Through a cyclization reaction, it is converted into an imidazole dicarboxylic acid derivative.
-
Step 2: Esterification. The resulting dicarboxylic acid is then esterified to yield the corresponding diethyl ester.
-
Step 3: Grignard Reaction. The diethyl ester undergoes a Grignard reaction with a methyl magnesium halide to introduce the 1-hydroxy-1-methylethyl group, affording the final intermediate, 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester. The product is then purified.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic pathways for Olmesartan intermediates.
Caption: Comparative logical flow of two major synthetic pathways for Olmesartan intermediates.
Conclusion
The economic viability of synthesizing Olmesartan intermediates is highly dependent on the chosen synthetic pathway. The one-pot, three-component assembly offers a streamlined process with reduced operational complexity and solvent usage, making it an attractive option for industrial production. On the other hand, utilizing inexpensive and readily available starting materials like tartaric acid presents a significant cost-saving advantage, despite potentially involving more steps. The high-yield industrial process demonstrates that optimization of existing routes can lead to excellent purity and overall yield, which are critical for commercial manufacturing.
Researchers and drug development professionals should consider the trade-offs between the cost of starting materials, process efficiency, and scalability when selecting a synthetic route for Olmesartan intermediates. Further process optimization, including solvent recycling and catalyst recovery, can further enhance the economic viability of any chosen pathway.
Comparative Performance Analysis of Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate with structurally related compounds, offering insights into their potential applications in drug discovery. The following sections present a comparative analysis of their physicochemical properties, biological activities supported by experimental data, and detailed protocols for key assays.
Physicochemical Properties: A Comparative Overview
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The following table summarizes the key properties of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate and its selected analogs. While a formal Certificate of Analysis for ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate is typically provided by suppliers upon purchase, the data presented here is compiled from reputable chemical databases and supplier information.[1][2][3]
| Property | Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate | Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate | Ethyl 2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetate | Ethyl 2-oxo-2-(1-phenyl-1H-imidazol-2-yl)acetate |
| Molecular Formula | C₈H₁₀N₂O₃[1][2] | C₈H₉ClN₂O₃ | C₉H₁₂N₂O₃ | C₁₃H₁₂N₂O₃[4] |
| Molecular Weight | 182.18 g/mol [1][2] | 216.62 g/mol | 196.21 g/mol | 244.25 g/mol [4] |
| Melting Point | 60 °C[3] | Not available | Not available | Not available |
| Boiling Point | 306.8±25.0 °C[3] | Not available | Not available | Not available |
| CAS Number | 62366-58-9[3] | 1210133-00-8 | 1346603-71-0 | 1538296-36-4[4] |
| Purity | Typically ≥98%[3] | Varies by supplier | Varies by supplier | Varies by supplier |
Comparative Biological Activity
Imidazole-based compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[5][6] This section presents a comparative summary of the reported biological activities of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate and its analogs. The data is collated from various studies, and it is important to consider the different experimental conditions when making comparisons.
Anticancer Activity
Several studies have investigated the anticancer potential of imidazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the effectiveness of a compound in inhibiting cancer cell growth.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[2,1-b]thiazole analog 23 | MCF-7 (Breast) | 1.81 | [7] |
| Imidazo[2,1-b]thiazole analog 39 | MCF-7 (Breast) | 4.95 | [7] |
| Imidazol-2-one derivative 7b | Various human cancer cell lines | Similar to or greater than docetaxel | [8] |
| Imidazol-2-one derivative 7i | Various human cancer cell lines | Similar to or greater than docetaxel | [8] |
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1-aryl-2-hydrazinoimidazoline 2b | E. coli ATCC 25922 | 3.91 | [9] |
| 1-aryl-2-hydrazinoimidazoline 2e | E. coli ATCC 25922 | 7.81 | [9] |
| 1-aryl-2-hydrazinoimidazoline 2e | S. aureus ATCC 25923 | 15.62 | [9] |
Enzyme Inhibition
Many imidazole derivatives have been explored as inhibitors of various enzymes implicated in disease pathways.
| Compound/Derivative | Target Enzyme | IC₅₀ | Reference |
| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide AA6 | p38 MAP Kinase | 403.57 ± 6.35 nM | [1] |
| 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole 3 | Xanthine Oxidase | 85.8 µg/mL | [10] |
| Furopyridine derivative PD13 | EGFR (wild-type) | 11.64 ± 1.30 nM | [11] |
| Furopyridine derivative PD13 | EGFR (L858R/T790M) | 10.51 ± 0.71 nM | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate and its analogs.
In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effects of the test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, MCF-7)
-
Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS) and essential amino acids
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48 to 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add 100 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 540 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[13]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer
-
Plate reader or visual inspection
Procedure:
-
Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]
-
Add the diluted inoculum to each well containing the test compound dilutions. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Determine the MIC as the lowest concentration of the compound at which there is no visible growth.[14] This can be assessed visually or by using a plate reader to measure optical density.
In Vitro Enzyme Inhibition Assay (General Protocol for Kinases)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific kinase.
Materials:
-
Recombinant kinase enzyme (e.g., EGFR, p38 MAP Kinase)[1][16]
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer
Procedure:
-
Add 1-5 µL of the test compound solution at various concentrations to the wells of the plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).[4][16]
-
Add the kinase enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP solution.
-
Incubate the plate at a specified temperature (e.g., 30 °C or room temperature) for a defined period (e.g., 30-60 minutes).[4][16]
-
Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP to ATP, which then produces a luminescent signal.[16]
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration using non-linear regression analysis.[4]
Visualizing Experimental Workflow and Pathways
Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following diagrams were created using Graphviz (DOT language) to illustrate a general workflow for comparing the biological activities of the compounds and a simplified representation of a relevant signaling pathway.
Caption: General experimental workflow for the synthesis, screening, and evaluation of imidazole derivatives.
Caption: Simplified EGFR signaling pathway and the potential point of inhibition by imidazole-based compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scbt.com [scbt.com]
- 3. Ethyl 2-(1-methyl-1h-imidazol-2-yl)-2-oxoacetate | 62366-58-9 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mathewsopenaccess.com [mathewsopenaccess.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. promega.com [promega.com]
Safety Operating Guide
Proper Disposal of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester (CAS No. 62366-58-9).[1]
I. Immediate Safety and Handling Precautions
Prior to handling, it is crucial to be aware of the hazards associated with this compound. This compound is classified as harmful and an irritant.
Hazard Identification:
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE):
Always wear the following PPE when handling this chemical:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A fully-buttoned lab coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
II. Step-by-Step Disposal Protocol
The primary disposal method for this compound and its containers is through an approved waste disposal plant.[2] Adherence to local, state, and federal regulations is mandatory.
Step 1: Waste Segregation
-
Collect waste of this compound in its pure form or in solutions in a dedicated, properly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
Step 2: Container Selection and Labeling
-
Use a sealable, airtight, and compatible waste container.
-
The container must be clearly labeled with the chemical name: "this compound" and its CAS number: 62366-58-9.
-
Affix appropriate hazard symbols (e.g., harmful, irritant).
Step 3: Storage of Waste
-
Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][4][5]
Step 4: Scheduling Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
III. Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately:
| Incident | First Aid and Spill Response |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2] |
| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell.[6] |
| Spill | Absorb the spill with inert material (e.g., sand, vermiculite) and place it into a suitable disposal container.[2] Ventilate the area and wash the spill site after material pickup is complete. |
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural flow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
